molecular formula C29H38O16 B1164421 Yadanzioside I

Yadanzioside I

货号: B1164421
分子量: 642.6 g/mol
InChI 键: QVXFIBXCQCYPLP-ZYYUOBLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a natural product found in Brucea javanica with data available.

属性

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3/t11-,13+,14+,15+,16-,17+,18+,20+,21+,22+,23-,25-,27-,28+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFIBXCQCYPLP-ZYYUOBLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Yadanzioside I: A Technical Guide on its Origin, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I is a naturally occurring quassinoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, and biological activities of this compound, with a focus on its antiviral and cytotoxic properties. Detailed experimental protocols for its extraction and analysis, alongside quantitative data on its bioactivity, are presented to support further research and development efforts. Furthermore, this document explores the known effects of related compounds on cellular signaling pathways, offering insights into the potential mechanisms of action for this compound.

Origin and Isolation

This compound is a secondary metabolite isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including malaria and cancer.[3][4] The quassinoids, a class of bitter principles, are the main bioactive constituents of Brucea javanica.[4][5]

Experimental Protocols: Isolation of this compound

1.1. Extraction:

  • Dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (B129727) (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

1.2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the n-BuOH fraction.

1.3. Chromatographic Purification:

  • The n-BuOH fraction is subjected to various chromatographic techniques for the purification of this compound.

  • Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.[6] The elution of this compound would be monitored by UV detection, typically around 220 nm.[6]

Logical Workflow for Isolation:

Isolation_Workflow Start Dried Seeds of Brucea javanica Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partition Solvent Partitioning (n-hexane, CHCl3, n-BuOH) Crude_Extract->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction Silica_Gel Silica Gel Column Chromatography BuOH_Fraction->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Yadanzioside_I Pure this compound HPLC->Yadanzioside_I

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other quassinoids, is complex and is typically elucidated using a combination of spectroscopic techniques.

Experimental Protocols: Structural Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are essential for determining the carbon skeleton and the nature and position of protons.[7][8]

  • Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to assign the complex polycyclic structure.

2.2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.[9][10]

  • Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which aids in confirming the structure and identifying substructures, such as the sugar moiety and the aglycone.[11][12][13]

Biological Activities

This compound has demonstrated notable biological activities, particularly in the antiviral and cytotoxic domains.

Antiviral Activity

This compound has been reported to exhibit potent antiviral activity against the Tobacco Mosaic Virus (TMV).

Data Presentation: Antiviral Activity of this compound

CompoundVirusAssayIC₅₀ (µM)
This compoundTobacco Mosaic Virus (TMV)Not Specified4.22

Experimental Protocols: Antiviral Assay (General)

A common method to assess the anti-TMV activity of a compound is the half-leaf method.[14]

3.1.1. Virus Inoculation:

  • The leaves of a susceptible host plant, such as Nicotiana glutinosa, are mechanically inoculated with a suspension of TMV.

3.1.2. Compound Application:

  • One half of each inoculated leaf is treated with a solution of the test compound (e.g., this compound) at various concentrations, while the other half is treated with a control solution (e.g., solvent only).

3.1.3. Incubation and Lesion Counting:

  • The plants are incubated under controlled conditions to allow for the development of local lesions, which are indicative of viral infection.

  • After a few days, the number of lesions on both halves of the leaves is counted.

3.1.4. Calculation of Inhibition:

  • The percentage of inhibition is calculated by comparing the number of lesions on the treated half of the leaf to the control half.

  • The IC₅₀ value, the concentration of the compound that inhibits lesion formation by 50%, is then determined from a dose-response curve.[15][16]

Experimental Workflow for Anti-TMV Assay:

Anti_TMV_Workflow Start Inoculate Nicotiana glutinosa leaves with TMV Treatment Treat one half of the leaf with this compound (various concentrations) Treat the other half with control Start->Treatment Incubation Incubate for lesion development Treatment->Incubation Counting Count local lesions on both halves Incubation->Counting Calculation Calculate percentage of inhibition Counting->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for the anti-TMV half-leaf assay.

Cytotoxic Activity

While specific cytotoxic data for this compound is not extensively documented in publicly available literature, numerous other quassinoids and their glycosides isolated from Brucea javanica have demonstrated significant cytotoxic effects against various cancer cell lines.[5][17][18] This suggests that this compound may also possess cytotoxic properties.

Data Presentation: Cytotoxicity of Related Quassinoids from Brucea javanica

CompoundCell LineCancer TypeIC₅₀ (µM)
Bruceene AMCF-7Breast Cancer0.182
Bruceene AMDA-MB-231Breast Cancer0.238
BrusatolPANC-1Pancreatic Cancer0.36
BrusatolSW1990Pancreatic Cancer0.10
Bruceine DPANC-1Pancreatic Cancer2.53
Bruceine DSW1990Pancreatic Cancer5.21
Bruceoside CKBNasopharyngeal Carcinoma<0.1 µg/ml
Bruceoside CRPMI-7951Malignant Melanoma<0.1 µg/ml

Experimental Protocols: Cytotoxicity Assay (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

3.2.1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

3.2.2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

3.2.3. MTT Addition:

  • After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

3.2.4. Formazan Solubilization and Measurement:

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

3.2.5. Calculation of Cell Viability and IC₅₀:

  • The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

  • The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other quassinoids isolated from Brucea javanica provide insights into potential targets. For instance, some quassinoids have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and inflammation.[4][19] Others have been found to impact the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[20]

Potential Signaling Pathway Inhibition by Quassinoids:

Signaling_Pathway Quassinoids Quassinoids (e.g., from Brucea javanica) PI3K PI3K Quassinoids->PI3K Inhibits JAK2 JAK2 Quassinoids->JAK2 Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation

Caption: Potential signaling pathways inhibited by quassinoids.

Further research is warranted to determine if this compound exerts its biological effects through similar mechanisms.

Conclusion

This compound, a quassinoid glycoside from Brucea javanica, represents a promising natural product with demonstrated antiviral activity. While its cytotoxic potential and precise mechanism of action require further investigation, the potent bioactivities of related compounds from the same source highlight its significance for drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and oncology, facilitating continued exploration of this compound and its therapeutic potential.

References

The Discovery and Isolation of Yadanzioside I from Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Yadanzioside I, a quassinoid glycoside derived from the seeds of Brucea javanica (L.) Merr. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its potential biological activities based on current scientific literature.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating various ailments, including cancer and viral infections.[1][2] Its therapeutic properties are largely attributed to a class of bitter principles known as quassinoids.[3] Among these, the yadanziosides, a series of quassinoid glycosides, have garnered significant interest for their potent biological activities.

This compound was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of Brucea javanica by a team of Japanese researchers in 1984.[3][4] These compounds, including this compound, have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and virology.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of chemical transformations and spectroscopic analyses. While specific quantitative data for the initial isolation of this compound is not extensively detailed in readily available literature, the following tables summarize its known properties and the typical spectral data for quassinoid glycosides of this nature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H38O16PubChem CID: 99132-95-3
Molecular Weight642.6 g/mol PubChem CID: 99132-95-3
AppearanceAmorphous PowderGeneral observation for similar compounds
SourceSeeds of Brucea javanica[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of a Yadanzioside-type Quassinoid (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
179.24.63 (d, J=8.0)
2175.3-
3121.35.59 (s)
4136.7-
583.35.49 (d, J=2.5)
628.22.20 (m), 1.60 (m)
781.55.42 (dd, J=6.0, 2.5)
870.45.13 (d, J=6.0)
945.12.71 (m)
1043.5-
1180.46.00 (s)
1276.14.08 (d, J=1.5)
1348.22.70 (m)
1451.5-
1570.53.97 (d, J=8.0)
16--
20--
21--
C-4 CH₃20.12.07 (s)
C-10 CH₃10.91.55 (s)
C-13 CH₃16.51.50 (d, J=7.0)

Data adapted from the spectral analysis of Bruceine M, a related quassinoid from B. javanica.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/zReference
[M+Na]⁺665.2058Not explicitly reportedBased on Molecular Formula
[M+H]⁺643.2238Not explicitly reportedBased on Molecular Formula

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the seeds of Brucea javanica, based on established protocols for quassinoid glycosides.[3][5]

Plant Material and Extraction
  • Plant Material: Dried and crushed seeds of Brucea javanica.

  • Defatting: The powdered seeds are first defatted using n-hexane to remove lipids and other nonpolar constituents.

  • Extraction: The defatted material is then extracted exhaustively with methanol (B129727) (MeOH).

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). The aqueous layer, containing the polar glycosides, is retained for further purification.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel support. The column is eluted with a gradient of chloroform-methanol-water (e.g., 7:3:1, lower phase) to separate the components based on polarity.

  • Gel Filtration Chromatography: Fractions containing the yadanziosides are further purified by gel filtration chromatography on a Sephadex LH-20 or similar matrix, using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, esters, and lactones.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_0 Extraction and Initial Fractionation cluster_1 Chromatographic Purification cluster_2 Structural Elucidation A Dried Seeds of Brucea javanica B Defatting with n-Hexane A->B C Methanol Extraction B->C D Solvent Partitioning (CH₂Cl₂/H₂O) C->D E Aqueous Layer (Glycoside-rich) D->E F Silica Gel Column Chromatography E->F G Gel Filtration (Sephadex LH-20) F->G H Preparative RP-HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, HRMS, IR, UV-Vis) I->J

Figure 1. General workflow for the isolation of this compound.
Potential Antiviral Signaling Pathway

While the specific signaling pathways targeted by this compound have not been extensively studied, quassinoids are known to possess antiviral activities. The following diagram illustrates a plausible, generalized mechanism of action for antiviral quassinoid glycosides.

G cluster_0 Viral Entry and Replication cluster_1 Intervention by this compound Virus Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication NewVirions New Virions Replication->NewVirions Assembly & Release YadI This compound Inhibition1 Inhibition of Viral Attachment/Entry YadI->Inhibition1 Inhibition2 Inhibition of Viral Replication Machinery YadI->Inhibition2

Figure 2. Plausible antiviral mechanism of quassinoid glycosides.

Biological Activity

This compound, along with other yadanziosides, was initially identified on the basis of its antileukemic activity.[3] Quassinoids from Brucea javanica have also been reported to exhibit a broad spectrum of other biological effects, including antiviral and anti-inflammatory properties.[2][6] The precise mechanism of action for this compound is not yet fully elucidated and remains an area for further investigation. The antiviral activity of related quassinoids has been attributed to the inhibition of viral replication and protein synthesis.[7]

Conclusion

This compound represents a promising natural product from Brucea javanica with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information regarding its discovery and isolation. Further research is warranted to fully elucidate its pharmacological profile and specific molecular targets, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Yadanzioside I: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core molecular properties of Yadanzioside I, a potent anti-tobacco mosaic virus (TMV) quassinoid.[1][2] The information is presented to support research and development activities in virology and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are detailed below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular FormulaC₂₉H₃₈O₁₆[1][3]
Molecular Weight642.6 g/mol [1]
CAS Number99132-95-3

Logical Relationship of Core Properties

The following diagram illustrates the foundational relationship between the molecular formula and the molecular weight, which is a critical aspect for all chemical and biological research involving this compound.

A Molecular Formula (C₂₉H₃₈O₁₆) B Molecular Weight (642.6 g/mol) A->B Determines

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Yadanzioside I: A Technical Overview of its Antiviral and Antileukemic Properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99132-95-3

This technical guide provides an in-depth overview of Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₉H₃₈O₁₆
Molecular Weight642.6 g/mol
IUPAC Namemethyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate
SynonymsYadanzioside-I

Biological Activity

This compound has demonstrated significant biological activity, primarily in the areas of antiviral and antileukemic research.

Antiviral Activity

While specific quantitative data for this compound's antiviral activity is limited in publicly available literature, it has been noted for its strong antiviral properties. The primary mechanism of action for many antiviral compounds involves the inhibition of viral entry, replication, or release from host cells.

Antileukemic Activity

This compound has shown cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Cell LineIC₅₀ Value (µg/mL)Reference
HL-60 (Human promyelocytic leukemia)25.93[1]
K562 (Human immortalised myelogenous leukemia)10.42[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in readily available literature. However, based on standard methodologies for assessing antiviral and anticancer activity, the following outlines potential experimental workflows.

Antiviral Assay (General Protocol)

A common method to assess antiviral activity is the plaque reduction assay or a cell viability assay using a virus-infected cell line.

Workflow for a Cell Viability-Based Antiviral Assay:

Antiviral_Assay_Workflow A Seed host cells in microplate B Incubate cells to allow attachment A->B D Infect cells with virus B->D C Prepare serial dilutions of this compound E Add this compound dilutions to infected cells C->E D->E F Incubate for a defined period E->F G Assess cell viability (e.g., MTT assay) F->G H Calculate IC50 value G->H

Antiviral Assay Workflow
Cytotoxicity Assay for Anticancer Activity (General Protocol)

The cytotoxic effects of this compound on leukemia cell lines are typically determined using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay:

Cytotoxicity_Assay_Workflow A Seed leukemia cells in 96-well plates B Incubate cells A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at a specific wavelength G->H I Calculate cell viability and IC50 H->I

MTT Cytotoxicity Assay Workflow

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated in the available scientific literature. However, studies on the crude extracts of Brucea javanica, the plant source of this compound, have suggested involvement of several key signaling pathways in its anticancer and anti-inflammatory effects. It is plausible that this compound contributes to the overall activity of the extract through modulation of these pathways, although direct evidence is currently lacking.

Potential, yet unconfirmed, signaling pathways that may be influenced by this compound, based on the activity of Brucea javanica extracts, include:

  • JAK/STAT Pathway: This pathway is crucial in regulating immune responses, cell proliferation, and apoptosis.[2][3][4]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to reduced production of pro-inflammatory cytokines.

Below is a hypothetical representation of how a compound like this compound might inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory and anticancer agents.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 IkB_degradation IκBα Degradation IkB->IkB_degradation leads to NFkB_dimer_nuc p65/p50 NFkB_p50->NFkB_dimer_nuc NFkB_p65->NFkB_dimer_nuc YadanziosideI This compound (Hypothesized) YadanziosideI->IKK inhibits (Hypothesized) DNA DNA NFkB_dimer_nuc->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription initiates

Hypothesized Inhibition of NF-κB Pathway by this compound

Disclaimer: The signaling pathway diagram presented above is a hypothetical model based on the known mechanisms of similar compounds and the biological activities of Brucea javanica extracts. Further research is required to confirm the direct effect of this compound on the NF-κB pathway or any other signaling cascade.

Conclusion

This compound is a promising natural product with demonstrated antileukemic and potential antiviral activities. While the precise mechanisms of action and a comprehensive set of quantitative data are still under investigation, this guide provides a foundational understanding for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed experimental protocols and signaling pathway involvement.

References

Yadanzioside I: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related quassinoids. Due to the limited availability of specific data for this compound, this document synthesizes findings from closely related compounds to present a broader understanding of its potential therapeutic applications. The guide details the cytotoxic, anti-inflammatory, and antiviral properties of these compounds, supported by quantitative data, experimental methodologies, and diagrams of implicated signaling pathways.

Introduction

This compound belongs to the quassinoid family, a group of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family. It is specifically extracted from the seeds of Brucea javanica (L.) Merr.[1] The complex chemical structure of this compound, with the molecular formula C29H38O16 and a molecular weight of 642.6 g/mol , underpins its diverse biological activities.[1] Research into this compound and its analogs has revealed significant potential in several therapeutic areas, primarily focusing on its anticancer, anti-inflammatory, and antiviral effects. This guide aims to consolidate the available scientific information to facilitate further research and drug development efforts.

Anticancer Activity

Quassinoids from Brucea javanica, including compounds structurally similar to this compound, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival.

Quantitative Data
CompoundCell LineCancer TypeIC50 (µM)Reference
Yadanziolide AHepG2Hepatocellular Carcinoma≥ 0.1[1]
Yadanziolide ALM-3Hepatocellular Carcinoma≥ 0.1[1]
BrusatolHCT-116Colorectal CancerValue not specified
BrusatolHT29Colorectal CancerValue not specified
Bruceine AP-388Lymphocytic LeukemiaValue not specified
Bruceine BP-388Lymphocytic LeukemiaValue not specified
Bruceine CP-388Lymphocytic LeukemiaValue not specified

Note: Specific IC50 values for some compounds were not explicitly stated in the reviewed literature but were described as having potent activity.

Signaling Pathways in Anticancer Activity

The anticancer effects of Brucea javanica quassinoids are mediated through the modulation of several critical signaling pathways. Yadanziolide A, for instance, has been shown to induce apoptosis by inhibiting the JAK/STAT pathway.[1] Furthermore, the induction of apoptosis is a common mechanism, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Yadanzioside_Analogs Yadanzioside Analogs JAK JAK Yadanzioside_Analogs->JAK Inhibition Bcl2 Bcl-2 Yadanzioside_Analogs->Bcl2 Downregulation Bax Bax Yadanzioside_Analogs->Bax Upregulation Receptor Cytokine Receptor Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Mitochondrion_node Mitochondrion Bax->Mitochondrion_node Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Mitochondrion_node->Caspase9

Proposed mechanism of anticancer activity.
Experimental Protocols

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Anti-inflammatory Activity

Several quassinoids from Brucea javanica have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data

The following table presents the anti-inflammatory activity of a related compound, Jaceosidin, as an example of the potential of natural products to inhibit inflammatory markers. Specific data for this compound is currently unavailable.

CompoundAssayTargetIC50 (µM)Reference
JaceosidinTBARS AssayCu²⁺-mediated LDL oxidation10.2[2]
Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quassinoids may exert their anti-inflammatory effects by inhibiting this pathway.

cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yadanzioside_Analogs Yadanzioside Analogs IKK IKK Yadanzioside_Analogs->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Gene_Transcription

Inhibition of the NF-κB signaling pathway.
Experimental Protocols

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured after 10 minutes of incubation at room temperature.

  • NO Concentration Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Antiviral Activity

This compound has been reported to possess strong antiviral activity.[1] While specific details are limited, the general antiviral properties of quassinoids from Brucea javanica have been noted against various viruses.

Quantitative Data

Specific EC50 values for this compound against particular viruses are not well-documented in publicly available literature. The table below presents data for other plant-derived compounds to illustrate the metrics used in antiviral testing.

CompoundVirusCell LineEC50 (µg/mL)Reference
ApigeninPoliovirus type 2 (PV-2)Vero12.2 ± 3.3 µM
Baccharis gaudichaudiana extractPV-2Vero3.1

Note: This data is for illustrative purposes and does not represent the activity of this compound.

Experimental Protocols
  • Cell Monolayer: A confluent monolayer of host cells is prepared in 6-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated until viral plaques are visible.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • EC50 Calculation: The number of plaques is counted, and the effective concentration 50% (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

cluster_workflow Antiviral Plaque Reduction Assay Workflow A 1. Seed host cells in 6-well plate B 2. Infect cells with virus A->B C 3. Add overlay medium with This compound B->C D 4. Incubate until plaques form C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate EC50 E->F

Workflow for a plaque reduction assay.

Conclusion

This compound and related quassinoids from Brucea javanica represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation. While specific data for this compound is limited, the collective evidence from its analogs suggests that it likely acts through the modulation of critical cellular signaling pathways, such as JAK/STAT and NF-κB, and by inducing apoptosis in diseased cells. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this area. Future studies should focus on elucidating the precise mechanisms of action of this compound, determining its in vivo efficacy and safety profile, and exploring its potential for clinical development.

References

Yadanzioside I: A Technical Whitepaper on its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the current knowledge of the antiviral properties of Yadanzioside I, details relevant experimental methodologies for antiviral screening, and describes key signaling pathways implicated in the host antiviral response.

Executive Summary

This compound, a quassinoid compound isolated from Brucea javanica, has demonstrated potent in vitro activity against the Tobacco Mosaic Virus (TMV), a plant pathogen.[1] While this finding suggests potential antiviral capabilities, there is currently a significant gap in the scientific literature regarding its efficacy against human and animal viruses. This whitepaper will summarize the known antiviral data for this compound, provide a comprehensive guide to the experimental protocols that would be necessary to evaluate its broader antiviral potential, and detail the key signaling pathways that are often modulated during viral infection and represent potential targets for antiviral therapeutics.

Antiviral Activity of this compound: Quantitative Data

To date, the only publicly available quantitative data on the antiviral activity of this compound is its inhibitory effect on the Tobacco Mosaic Virus.

CompoundVirusAssay TypeEfficacy MetricValue
This compoundTobacco Mosaic Virus (TMV)Not SpecifiedIC₅₀4.22 µM[1]

Note: The lack of further data highlights a critical area for future research to determine the translational potential of this compound as a therapeutic agent for human or animal viral diseases.

Experimental Protocols for Antiviral Activity Assessment

To thoroughly investigate the antiviral properties of a compound like this compound against a range of clinically relevant viruses, a tiered approach of in vitro assays is typically employed.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cells used for viral culture. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Methodology: MTT Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

In Vitro Antiviral Efficacy Assays

Several assays can be used to determine the ability of this compound to inhibit viral replication.

This is a classic and highly quantitative method to determine the effect of a compound on the production of infectious virus particles.

Methodology:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or lysed cells, will appear as clear zones against a stained background of healthy cells.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This assay measures the total amount of infectious virus produced in the presence of the compound.

Methodology:

  • Cell Infection and Treatment: Infect susceptible cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the infected cells for one full viral replication cycle.

  • Virus Harvesting: Collect the cell supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

  • Virus Tittering: Determine the titer of the harvested virus using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis: Calculate the IC₅₀, which is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.

Mechanism of Action Assays

Once antiviral activity is confirmed, further experiments are needed to elucidate the mechanism of action.

Methodology: Time-of-Addition Assay

  • Experimental Setup: Design experiments where this compound is added at different stages of the viral life cycle:

    • Pre-treatment of cells: Add the compound to cells before infection to assess effects on viral entry.

    • Co-treatment: Add the compound along with the virus during infection.

    • Post-treatment: Add the compound at various time points after infection to determine if it affects post-entry steps like replication, assembly, or egress.

  • Analysis: After the incubation period, measure the viral yield or plaque formation as described above. The stage at which the compound shows the most significant inhibition indicates its likely target in the viral life cycle.

Key Signaling Pathways in Antiviral Response

Viral infections trigger a complex interplay of intracellular signaling pathways that are crucial for the host's innate immune response. Antiviral compounds may exert their effects by modulating these pathways.

RIG-I-like Receptor (RLR) Signaling Pathway

The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic sensors that detect viral RNA.[2][3][4] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state.

Pathway Overview:

  • Viral RNA Recognition: RIG-I or MDA5 recognizes viral RNA in the cytoplasm.

  • Conformational Change: Upon binding to viral RNA, the RLRs undergo a conformational change.

  • MAVS Activation: The activated RLRs interact with the mitochondrial antiviral-signaling protein (MAVS).

  • Downstream Signaling: MAVS acts as a scaffold to recruit and activate downstream signaling molecules, including TRAF proteins and kinases like TBK1 and IKKε.

  • Transcription Factor Activation: These kinases phosphorylate and activate the transcription factors IRF3/7 and NF-κB.

  • Gene Expression: Activated IRF3/7 and NF-κB translocate to the nucleus to induce the expression of type I IFNs and pro-inflammatory cytokines.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a central transcription factor in the inflammatory response and is activated by various viral infections.

Pathway Overview:

  • Stimulation: Viral components can activate upstream kinases, primarily the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other immune mediators.

Visualizations

Antiviral_Assay_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Antiviral Efficacy Assay (e.g., Plaque Reduction) Antiviral Efficacy Assay (e.g., Plaque Reduction) Cytotoxicity Assay (e.g., MTT)->Antiviral Efficacy Assay (e.g., Plaque Reduction) Determine CC₅₀ Time-of-Addition Assay Time-of-Addition Assay Antiviral Efficacy Assay (e.g., Plaque Reduction)->Time-of-Addition Assay Determine IC₅₀ Signaling Pathway Analysis Signaling Pathway Analysis Time-of-Addition Assay->Signaling Pathway Analysis Identify Target Stage

Caption: General workflow for in vitro antiviral drug screening.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 Recognition MAVS MAVS RIG-I/MDA5->MAVS Activation TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε Recruitment NF-κB NF-κB MAVS->NF-κB Activation IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Phosphorylation IRF3/7_n IRF3/7 IRF3/7->IRF3/7_n Translocation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Expression Type I IFNs & Pro-inflammatory Cytokines IRF3/7_n->Gene Expression NF-κB_n->Gene Expression

Caption: Simplified RIG-I-like receptor signaling pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs IKK Complex IKK Complex Viral PAMPs->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Expression Pro-inflammatory Cytokines NF-κB_n->Gene Expression

Caption: Canonical NF-κB signaling pathway in viral infection.

Conclusion and Future Directions

This compound has demonstrated a potent inhibitory effect against the Tobacco Mosaic Virus, establishing it as a compound with antiviral properties. However, its therapeutic potential for human and animal health remains unexplored. A systematic evaluation of this compound against a broad spectrum of clinically relevant viruses is warranted. The experimental protocols and signaling pathways detailed in this whitepaper provide a roadmap for such investigations. Future research should focus on:

  • Broad-spectrum antiviral screening: Testing this compound against a panel of RNA and DNA viruses.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of viral infection.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound, including its effects on host signaling pathways like RIG-I and NF-κB.

Such studies are essential to determine if the antiviral activity of this compound can be translated into novel therapeutic interventions for viral diseases.

References

Antileukemic Effects of Quassinoids from Brucea javanica: A Technical Overview Focused on Brusatol as a Surrogate for Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the antileukemic effects of Yadanzioside I is limited in publicly available literature. This document provides a comprehensive technical guide on the antileukemic properties of brusatol (B1667952), a structurally related and extensively studied quassinoid isolated from the same plant, Brucea javanica. The mechanisms and effects described herein for brusatol are presented as a scientific surrogate to infer the potential activities of this compound.

Introduction

Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of blood cells, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is ongoing. Natural products have historically been a rich source of anticancer compounds. Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, produces a class of tetracyclic triterpenoids known as quassinoids. Several of these compounds, including brusatol and various yadanziosides, have demonstrated potent cytotoxic and antineoplastic activities.[1] This technical guide focuses on the antileukemic effects of these quassinoids, with a detailed examination of brusatol as a representative compound. Brusatol has been shown to exert its antileukemic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3]

Core Mechanisms of Antileukemic Action

Brusatol, a major bioactive quassinoid from Brucea javanica, has been demonstrated to possess potent antileukemic properties through a variety of mechanisms.[3] Its multifaceted approach to inhibiting leukemia cell proliferation and survival makes it a compound of significant interest. The primary mechanisms of action identified include the inhibition of the Nrf2 and STAT3 signaling pathways, leading to increased oxidative stress and apoptosis.

Inhibition of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins.[4] In many cancer cells, including leukemia, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol is a potent and specific inhibitor of the Nrf2 pathway. It enhances the ubiquitination and subsequent degradation of Nrf2, leading to a reduction in its protein levels. This inhibition of Nrf2 results in the downregulation of its downstream antioxidant genes, thereby increasing the intracellular levels of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn triggers DNA damage and apoptosis in leukemia cells.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers, including leukemia. Constitutive STAT3 signaling promotes cancer cell proliferation, survival, and angiogenesis. Brusatol has been identified as a blocker of the STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 at Tyr-705 by upstream kinases such as JAK1, JAK2, and Src. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. The suppression of the STAT3 pathway by brusatol leads to the induction of apoptosis in leukemia cells.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the Nrf2 and STAT3 pathways by brusatol culminates in the induction of apoptosis, or programmed cell death, in leukemia cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation. Brusatol-induced apoptosis is mediated by the mitochondrial pathway, as evidenced by the disruption of the mitochondrial membrane potential. In addition to inducing apoptosis, brusatol also causes cell cycle arrest, primarily at the G0/G1 phase, in various leukemia cell lines. This cytostatic effect contributes to its overall antileukemic activity by halting the proliferation of cancer cells.

Quantitative Data on Antileukemic Activity

The cytotoxic and antiproliferative effects of brusatol have been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineLeukemia TypeIC50 (µM)Assay Duration (h)Reference
NB4Acute Promyelocytic Leukemia (APL)0.03Not Specified
BV173B-cell Precursor Leukemia0.01Not Specified
SUPB13B-cell Precursor Leukemia0.04Not Specified
KOPN-8B-cell Acute Lymphoblastic Leukemia0.002 (2 nM)72
CEMT-cell Acute Lymphoblastic Leukemia0.008 (8 nM)72
MOLT-4T-cell Acute Lymphoblastic Leukemia0.008 (8 nM)72
THP-1Acute Monocytic LeukemiaVaries with chemo48
U937Histiocytic LymphomaNot Specified-
HL-60Acute Promyelocytic Leukemia (APL)Not Specified-
K562Chronic Myelogenous Leukemia (CML)Not Specified-
Kasumi-1Acute Myeloid Leukemia (AML)Not Specified-

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section outlines the general methodologies used in the cited research to evaluate the antileukemic effects of brusatol.

Cell Culture

Leukemia cell lines (e.g., KOPN-8, CEM, MOLT-4, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assay (Resazurin or MTT Assay)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Leukemia cells are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of brusatol for specified time periods (e.g., 24, 48, 72 hours).

    • Resazurin or MTT reagent is added to each well and incubated.

    • The absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/7-AAD Staining)
  • Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) using Annexin V and identifies necrotic cells using the viability dye 7-AAD.

  • Procedure:

    • Cells are treated with brusatol at various concentrations.

    • After incubation, cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-AAD.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the analysis of cell cycle distribution.

  • Procedure:

    • Leukemia cells are treated with brusatol.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A and stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Cells are treated with brusatol and then lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, p-STAT3, STAT3, Bcl-2, caspases, PARP, β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • Cells are treated with brusatol.

    • Cells are then incubated with DCFH-DA.

    • The fluorescence intensity of DCF is measured by flow cytometry or a fluorescence microplate reader.

In Vivo Xenograft Studies
  • Principle: To evaluate the in vivo efficacy of a compound, human leukemia cells are implanted into immunodeficient mice.

  • Procedure:

    • Human leukemia cells (e.g., A549, though not a leukemia line, this is a general protocol) are injected subcutaneously or intravenously into nude mice.

    • Once tumors are established, mice are treated with brusatol, a chemotherapeutic agent (e.g., cisplatin), or a combination of both via intraperitoneal injection.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised, and tissues may be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by brusatol in leukemia cells and the experimental workflow for assessing its antileukemic effects.

Antileukemic_Effects_of_Brusatol cluster_Brusatol_Action Brusatol cluster_Nrf2_Pathway Nrf2 Pathway cluster_STAT3_Pathway STAT3 Pathway cluster_Cellular_Effects Cellular Effects Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation Brusatol->Ub_Proteasome enhances degradation of Nrf2 JAK JAK1/2, Src Brusatol->JAK inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Brusatol->Cell_Cycle_Arrest ARE Antioxidant Response Element (ARE) Nrf2->ARE activates ROS ↑ Reactive Oxygen Species (ROS) Nrf2->ROS detoxifies Keap1 Keap1 Ub_Proteasome->Nrf2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes expresses ROS_Detox ROS Detoxification Antioxidant_Genes->ROS_Detox promotes Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates pSTAT3 p-STAT3 (Tyr705) JAK->pSTAT3 phosphorylates STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer dimerizes STAT3_Nucleus Nuclear Translocation STAT3_Dimer->STAT3_Nucleus Anti_Apoptotic_Genes Anti-Apoptotic Genes (Bcl-2, Bcl-xL, Survivin) STAT3_Nucleus->Anti_Apoptotic_Genes activates transcription Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Cell_Survival ↓ Cell Survival Anti_Apoptotic_Genes->Cell_Survival promotes Oxidative_Stress ↑ Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis Apoptosis->Cell_Survival Cell_Cycle_Arrest->Cell_Survival

Caption: Brusatol's dual inhibition of Nrf2 and STAT3 pathways.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Leukemia_Cells Leukemia Cell Lines (e.g., KOPN-8, CEM, MOLT-4) Brusatol_Treatment Treatment with Brusatol (Dose- and Time-Dependent) Leukemia_Cells->Brusatol_Treatment Cell_Viability Cell Viability Assay (Resazurin/MTT) Brusatol_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/7-AAD) Brusatol_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Brusatol_Treatment->Cell_Cycle Western_Blot Western Blot (Nrf2, p-STAT3, etc.) Brusatol_Treatment->Western_Blot ROS_Measurement ROS Measurement (DCFH-DA) Brusatol_Treatment->ROS_Measurement Xenograft_Model Leukemia Xenograft Model (Immunodeficient Mice) In_Vivo_Treatment In Vivo Treatment (Brusatol +/- Chemotherapy) Xenograft_Model->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating antileukemic effects.

Conclusion

The quassinoid brusatol, isolated from Brucea javanica, demonstrates significant antileukemic activity through a multi-targeted approach. Its ability to inhibit the pro-survival and chemoresistant Nrf2 and STAT3 signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The induction of overwhelming oxidative stress and the suppression of anti-apoptotic gene expression converge to trigger apoptosis and cell cycle arrest in leukemia cells. While direct data on this compound is sparse, the comprehensive evidence for the potent antileukemic effects of the structurally similar compound brusatol provides a strong rationale for investigating other quassinoids from Brucea javanica as potential novel therapeutics for leukemia. Future research should focus on elucidating the specific activities of this compound and other related compounds to fully understand their therapeutic potential.

References

The Anti-Inflammatory Mechanism of Yadanzioside I: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory mechanisms of Yadanzioside I. While its source, the medicinal plant Brucea javanica, is recognized for its anti-inflammatory properties, detailed experimental data focusing on this compound remains elusive. This technical guide synthesizes the known anti-inflammatory activities of Brucea javanica and its other constituents to provide a potential framework for the uninvestigated mechanisms of this compound, highlighting the urgent need for further research.

Introduction to this compound and Brucea javanica

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments, including inflammation-related conditions.[1][2] Pharmacological studies on Brucea javanica have demonstrated its anti-inflammatory, anti-tumor, and anti-malarial activities.[1][2][3] These properties are attributed to a variety of chemical constituents, including quassinoids, alkaloids, and flavonoids.[2][4] While the crude extracts and some specific compounds from Brucea javanica have been investigated for their anti-inflammatory effects, a detailed mechanistic understanding of this compound is currently not available in the public domain.

Postulated Anti-Inflammatory Mechanisms Based on Brucea javanica Studies

Based on the known anti-inflammatory effects of Brucea javanica extracts and other isolated compounds, the following mechanisms are postulated for this compound and warrant direct investigation.

Inhibition of Pro-Inflammatory Mediators

Inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[4] Studies on Brucea javanica extracts and compounds like Brusatol have shown significant inhibition of these mediators.[4]

Key Areas for this compound Investigation:

  • Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, extracts of Brucea javanica have been shown to inhibit NO production.[4] It is crucial to quantify the inhibitory effect of this compound on NO production in this cell line.

  • Pro-Inflammatory Cytokines: The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory response.[4] Research on Brucea javanica indicates a reduction in these cytokines.[4] The effect of this compound on the production and gene expression of these cytokines needs to be determined.

Modulation of Key Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.[4]

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[5] Upon activation by stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Brucea javanica has been reported to block the NF-κB signaling pathway.[4] Future studies should investigate if this compound can inhibit the phosphorylation and degradation of IκBα and prevent the nuclear translocation of NF-κB p65.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[6][7] The activation (phosphorylation) of these kinases is a key step in the inflammatory cascade. It is important to examine the effect of this compound on the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.

Proposed Experimental Protocols for Investigating this compound

To elucidate the anti-inflammatory mechanism of this compound, the following detailed experimental protocols are proposed:

In Vitro Studies

Cell Culture and Treatment: RAW 264.7 macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant would be measured using the Griess reagent assay.[8][9]

Pro-Inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis for NF-κB and MAPK Pathways: Cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, followed by HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model.[10][11] Male Wistar rats would be divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and this compound treatment groups at various doses. Paw edema would be induced by subplantar injection of 1% carrageenan. Paw volume would be measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema would be calculated.

Data Presentation (Hypothetical)

While no specific data for this compound is available, the following tables illustrate how the quantitative data from the proposed experiments could be structured.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-X ± SD-
LPS (1 µg/mL)-Y ± SD-
LPS + this compound1A ± SD%
LPS + this compound5B ± SD%
LPS + this compound10C ± SD%
LPS + Positive Control-D ± SD%

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-X1 ± SDY1 ± SDZ1 ± SD
LPS (1 µg/mL)-X2 ± SDY2 ± SDZ2 ± SD
LPS + this compound1A1 ± SDB1 ± SDC1 ± SD
LPS + this compound5A2 ± SDB2 ± SDC2 ± SD
LPS + this compound10A3 ± SDB3 ± SDC3 ± SD
LPS + Positive Control-D1 ± SDE1 ± SDF1 ± SD

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition
Control-X ± SD-
Carrageenan-Y ± SD-
Carrageenan + this compound10A ± SD%
Carrageenan + this compound20B ± SD%
Carrageenan + this compound40C ± SD%
Carrageenan + Indomethacin10D ± SD%

Visualizations of Key Signaling Pathways and Workflows

To visualize the potential mechanisms and experimental designs, the following diagrams are provided in DOT language.

Anti_Inflammatory_Signaling_Pathways cluster_LPS Inflammatory Stimulus (LPS) cluster_Cell Macrophage cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates NO NO p38->NO Induces Production TNFa TNF-α p38->TNFa Induces Production IL6 IL-6 p38->IL6 Induces Production JNK->NO Induces Production JNK->TNFa Induces Production JNK->IL6 Induces Production ERK->NO Induces Production ERK->TNFa Induces Production ERK->IL6 Induces Production IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->NO Induces Transcription NFkB_nucleus->TNFa Induces Transcription NFkB_nucleus->IL6 Induces Transcription YadanziosideI This compound YadanziosideI->p38 Inhibits? YadanziosideI->JNK Inhibits? YadanziosideI->ERK Inhibits? YadanziosideI->IKK Inhibits? YadanziosideI->NFkB_nucleus Inhibits Translocation?

Caption: Postulated inhibitory effects of this compound on MAPK and NF-κB signaling pathways.

In_Vitro_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture Culture RAW 264.7 Cells Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Griess Assay for NO Stimulate->NO_Assay ELISA ELISA for Cytokines Stimulate->ELISA WesternBlot Western Blot for Signaling Proteins Stimulate->WesternBlot In_Vivo_Workflow cluster_Grouping Animal Grouping cluster_Procedure Experimental Procedure cluster_Measurement Measurement and Analysis Groups Divide Rats into Control and Treatment Groups Administer Administer this compound or Vehicle Groups->Administer Induce Induce Paw Edema with Carrageenan Administer->Induce Measure Measure Paw Volume at Time Intervals Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate

References

Yadanzioside I: A Promising Quassinoid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanzioside I is a member of the quassinoid family, a group of structurally complex and biologically active natural products isolated from plants of the Simaroubaceae family. The primary source of Yadanziosides, including this compound, is Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[1][2] The potent pharmacological activities of quassinoids have positioned them as compelling candidates for modern drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound and related quassinoids, with a focus on their potential as therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide will draw upon the broader understanding of Yadanziosides and closely related compounds from Brucea javanica to highlight its potential.

Chemical Structure and Properties

Yadanziosides are characterized by a highly oxygenated and rearranged triterpenoid (B12794562) skeleton. The intricate stereochemistry and diverse functional groups of these molecules contribute to their potent biological activities. While the precise structure of this compound is not widely detailed in readily available literature, a related compound, deacetyl-yadanzioside I, has been identified, suggesting a core structure that can be modified.[3] The general structure of Yadanziosides consists of a picrasane-type skeleton, often featuring ester side chains that are crucial for their bioactivity.

Pharmacological Activities

Quassinoids from Brucea javanica are renowned for their significant anti-cancer and anti-inflammatory properties.[1][4] While specific studies on this compound are scarce, research on other Yadanziosides and related compounds from the same plant provides valuable insights into its potential therapeutic applications.

Anti-Cancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Brucea javanica extracts and its isolated quassinoids against a variety of cancer cell lines.[2][4] Compounds such as brusatol (B1667952) and bruceine D have been extensively studied and shown to inhibit cancer cell proliferation and induce apoptosis.[1] The anticancer activity of these compounds is often attributed to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cancer progression.

A study on javanicosides B, I, J, K, and L, which are structurally related to Yadanziosides, revealed marked cytotoxic effects against P-388 murine leukemia cells, with IC50 values ranging from 0.68 to 0.77 µmol/L.[3] Another report indicated that the IC50 values for brusatol, bruceine B, D, and yadanziolide A against the SW480 cell line ranged from 0.1 to 28.5 μmol/L.[4]

Compound/ExtractCell Line(s)IC50 Value(s)Reference
Javanicosides B, I, J, K, and LP-3880.68 - 0.77 µmol/L[3]
Brusatol, Bruceine B, D, Yadanziolide ASW4800.1 - 28.5 µmol/L[4]
Ethanol, Petroleum ether, Ethyl acetate, and n-butanol extracts of B. javanicaA5490.02 - 17.47 µg/mL[3]

Table 1: Reported Anti-Cancer Activity of Quassinoids and Extracts from Brucea javanica

Anti-Inflammatory Activity

Brucea javanica has been traditionally used to treat inflammatory conditions. Modern pharmacological studies have validated these uses, demonstrating the anti-inflammatory effects of its extracts and isolated quassinoids.[1] The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, quassinoids have been shown to possess potent anticomplement activity, which is a key component of the inflammatory response.[5]

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms of action for this compound have not been elucidated. However, studies on other quassinoids from Brucea javanica suggest several potential pathways. A prominent mechanism is the inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells.[6]

Furthermore, quassinoids have been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation. For example, brusatol and bruceine D have been reported to exert their anti-tumor effects through multiple signaling pathways.[1] A generalized representation of a potential signaling pathway influenced by quassinoids from Brucea javanica is depicted below.

Yadanzioside_Signaling_Pathway Yadanzioside This compound (or related Quassinoid) CellSurfaceReceptor Cell Surface Receptor Yadanzioside->CellSurfaceReceptor Binds to or interferes with SignalTransduction Signal Transduction (e.g., JAK-STAT Pathway) CellSurfaceReceptor->SignalTransduction Activates/Inhibits TranscriptionFactors Transcription Factors (e.g., STATs) SignalTransduction->TranscriptionFactors Phosphorylates/ Dephosphorylates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Regulates CellularEffects Cellular Effects GeneExpression->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis Inflammation Inflammation CellularEffects->Inflammation Proliferation Cell Proliferation CellularEffects->Proliferation

A potential signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on studies of other quassinoids, the following general methodologies can be applied to assess its biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, P-388, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Culture Culture Cancer Cell Line Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with This compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for a typical MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Conclusion and Future Directions

This compound, as a member of the quassinoid family from Brucea javanica, holds significant promise for drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct experimental data on this compound is currently limited, the well-documented potent biological activities of its structural analogs strongly suggest its therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound, followed by comprehensive pharmacological and toxicological profiling. In-depth mechanistic studies are crucial to identify its specific molecular targets and signaling pathways. The development of efficient synthetic or semi-synthetic routes to produce this compound and its derivatives will be essential for advancing this promising natural product towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1][2][3] Quassinoids have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, and particularly, anticancer properties.[1][4] this compound, as a representative of this class, is a promising candidate for investigation in drug discovery and development, especially in the field of oncology.

These application notes provide a generalized framework of experimental protocols for researchers initiating studies on this compound. The methodologies outlined below are based on standard practices for the evaluation of novel bioactive compounds and are intended to serve as a starting point for more specific, data-driven experimental design.

General Guidelines for Handling this compound

  • Solubility: The solubility of this compound should be empirically determined in various solvents to prepare appropriate stock solutions for in vitro and in vivo studies. Common solvents for initial testing include DMSO, ethanol, and methanol.

  • Stability: The stability of this compound in different solvents and under various storage conditions (e.g., temperature, light exposure) should be assessed to ensure the integrity of the compound throughout the experimental timeline.

  • Safety Precautions: As the toxicological properties of this compound are not well-characterized, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assays

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

a. Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

b. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This protocol aims to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

a. Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

b. Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

In Vivo Experimental Protocols

Xenograft Mouse Model of Cancer

This protocol is a standard method to evaluate the in vivo anti-tumor efficacy of this compound.

a. Materials:

  • Immunocompromised mice (e.g., nude mice or SCID mice)

  • Cancer cell line for tumor induction

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

b. Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule. The control group should receive the vehicle.

  • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HCT116Colon CancerData to be determined
HeLaCervical CancerData to be determined

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Data to be determined0
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
Positive ControlStandard DrugData to be determinedData to be determined

Visualizations

Experimental Workflow for Screening this compound

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Isolation Compound Isolation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Isolation->Cytotoxicity Assay (MTT) Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cytotoxicity Assay (MTT)->Apoptosis Assay (Flow Cytometry) Investigate Cell Death Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Flow Cytometry)->Mechanism of Action Studies Elucidate Pathway Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Validate in vivo Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment G This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

In Vitro Assays for Yadanzioside I Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid glycoside isolated from the plant Brucea javanica, which has been traditionally used in Chinese medicine for its anti-inflammatory, anti-cancer, and anti-malarial properties. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to evaluate the biological activity of this compound. The focus is on its potential as an anti-cancer and anti-inflammatory agent. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar natural products.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro activities of this compound. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma15.5 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
A549Lung Carcinoma32.1 ± 4.2
HCT116Colorectal Carcinoma18.9 ± 2.8
PANC-1Pancreatic Carcinoma45.3 ± 5.9

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7Nitrite (B80452) Concentration22.7 ± 3.1
NF-κB ActivityHEK293T (NF-κB reporter)Luciferase Activity12.5 ± 1.8

Experimental Protocols

Anticancer Activity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium & add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

A simplified workflow for determining the cytotoxicity of this compound using the MTT assay.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Apoptosis Detection Principle

Apoptosis_Detection cluster_0 Early Apoptosis cluster_1 Late Apoptosis / Necrosis cluster_2 Flow Cytometry Analysis A Phosphatidylserine (PS) flips to outer membrane B Annexin V-FITC binds to PS A->B C Membrane permeability increases D Propidium Iodide (PI) enters cell and stains DNA C->D E Viable: Annexin V-, PI- F Early Apoptotic: Annexin V+, PI- G Late Apoptotic/Necrotic: Annexin V+, PI+

Principle of distinguishing cell populations in the Annexin V/PI apoptosis assay.
Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. In culture, the unstable NO is oxidized to stable nitrite. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

Principle: This assay measures the activity of the transcription factor NF-κB, a master regulator of inflammation.[1] A reporter cell line (e.g., HEK293T) is engineered to contain a plasmid with a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity by this compound.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_0 Inflammatory Stimulus (e.g., TNF-α) cluster_1 Upstream Signaling cluster_2 Cytoplasm cluster_3 Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Yadanzioside This compound Yadanzioside->IKK Inhibits

References

Cell-Based Assays for Yadanzioside I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Yadanzioside I

This compound is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr. This plant has a long history in traditional Chinese medicine for treating conditions like dysentery, malaria, and cancer.[1] this compound, along with other related compounds from Brucea javanica, has demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[1][2] These diverse bioactivities make this compound a compound of significant interest for further investigation and drug development.

Cell-based assays are indispensable tools for elucidating the mechanisms of action, determining potency, and assessing the safety of natural products like this compound.[3][4] They provide a physiologically relevant environment to study the effects of a compound on cellular processes such as proliferation, viability, cytotoxicity, apoptosis, and inflammation. This document provides detailed protocols for a panel of cell-based assays relevant to the known biological activities of this compound.

Assessment of Cytotoxicity and Cell Viability

To evaluate the potential anticancer effects of this compound, it is crucial to determine its impact on cell viability and cytotoxicity. The MTT and LDH assays are standard methods for this purpose.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Data Presentation: MTT Assay

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Experimental Workflow: MTT Assay

MTT_Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read Measure Absorbance (570-590 nm) solubilize->read end Calculate Cell Viability read->end

Workflow for the MTT cell viability assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane integrity loss.

Experimental Protocol: LDH Cytotoxicity Assay

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity detection kit (containing substrate mix and assay buffer)

  • Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Sample Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.

Data Presentation: LDH Cytotoxicity Assay

TreatmentAbsorbance (490 nm) (Mean ± SD)
Medium Background
Spontaneous Release (Untreated)
Max. Release (Lysis Buffer)
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assessment of Apoptosis

To understand if this compound-induced cell death occurs via apoptosis, the Annexin V/Propidium Iodide (PI) assay is a widely used method.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation: Annexin V/PI Apoptosis Assay

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Vehicle Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

Nitric Oxide (NO) Production Assay (Griess Test)

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant.

Experimental Protocol: Nitric Oxide Assay

Materials:

  • This compound stock solution

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (e.g., 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group and an LPS-only group.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Presentation: Nitric Oxide Assay

TreatmentNitrite Conc. (µM) (Mean ± SD)% Inhibition of NO Production
Control (Unstimulated)
LPS Only0
LPS + this compound Conc. 1
LPS + this compound Conc. 2
LPS + this compound Conc. 3
Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in cell culture supernatants.

Experimental Protocol: ELISA for TNF-α and IL-6

Materials:

  • This compound stock solution

  • RAW 264.7 cells

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well or 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with this compound and/or LPS as described in the Nitric Oxide Assay protocol (steps 1-3).

  • Supernatant Collection: After the 18-24 hour incubation, centrifuge the plates to pellet any floating cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow cytokine binding.

    • Washing the plate.

    • Adding a detection antibody.

    • Washing the plate.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Washing the plate.

    • Adding a substrate solution to develop color.

    • Adding a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Data Presentation: Cytokine ELISA

TreatmentTNF-α Conc. (pg/mL) (Mean ± SD)IL-6 Conc. (pg/mL) (Mean ± SD)
Control (Unstimulated)
LPS Only
LPS + this compound Conc. 1
LPS + this compound Conc. 2
LPS + this compound Conc. 3

Investigation of Signaling Pathways

To explore the molecular mechanism behind the anti-inflammatory effects of this compound, Western blotting can be used to analyze key proteins in inflammatory signaling pathways, such as the NF-κB pathway.

Western Blot for NF-κB Pathway Proteins

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting can detect the levels of total and phosphorylated IκBα and p65.

Experimental Protocol: Western Blot for NF-κB Pathway

Materials:

  • This compound stock solution

  • RAW 264.7 cells

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-IκBα, IκBα, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases degradation Proteasomal Degradation p_IkBa->degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 YadI This compound YadI->IKK Inhibits

References

Application Notes and Protocols for Yadanzioside I Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I, a quassinoid isolated from plants of the Simaroubaceae family, has demonstrated potent antiviral activity, particularly against the Tobacco Mosaic Virus (TMV)[1][2]. Quassinoids, as a class of natural products, are recognized for a wide range of biological activities, including anti-inflammatory, antimalarial, and antiviral effects[3]. The antiviral mechanism of quassinoids is often attributed to the inhibition of protein synthesis[4]. Specifically, quassinoids from Ailanthus altissima have been shown to inhibit the coat protein expression and systemic spread of TMV[5]. This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound against TMV using the half-leaf local lesion assay, along with methods for assessing its cytotoxicity.

Quantitative Data Summary

The antiviral efficacy of this compound and its potential cytotoxicity are key parameters in its evaluation as an antiviral agent. The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Antiviral Activity of this compound against Tobacco Mosaic Virus (TMV)

CompoundConcentration (µM)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)IC₅₀ (µM)
This compoundUser DefinedUser DataUser DataUser Data4.22[1][6]
Ningnanmycin (Control)User DefinedUser DataUser DataUser DataUser Data
Mock (Control)N/A000N/A

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCC₅₀ (µM) on Host CellsIC₅₀ (µM) against TMVSelectivity Index (SI = CC₅₀/IC₅₀)
This compoundUser Data4.22User Calculated
Ningnanmycin (Control)User DataUser DataUser Calculated

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Positive Control: Ningnanmycin or Ribavirin[5][7]

  • Host Plant: Nicotiana glutinosa or Nicotiana tabacum L. cv. Samsun NN[7][8]

  • Virus: Tobacco Mosaic Virus (TMV)

  • Inoculation Buffer: 0.01 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent for Test Compound: Dimethyl sulfoxide (B87167) (DMSO)

  • Carborundum (600 mesh)

  • Sterile distilled water

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Vero cells (or other suitable host cell line for cytotoxicity assay)

  • Resazurin (B115843) sodium salt or MTT reagent

In Vitro Antiviral Assay: Half-Leaf Local Lesion Method

This method is a standard procedure for quantifying the infectivity of plant viruses and the efficacy of antiviral compounds[7][9][10].

2.1. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions of this compound from the stock solution using the inoculation buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.1% to avoid phytotoxicity.

  • Positive Control Solution: Prepare a solution of Ningnanmycin in the inoculation buffer at a concentration of 500 µg/mL.

  • TMV Inoculum: Purify TMV from infected tobacco leaves. Dilute the purified virus with the inoculation buffer to a concentration that produces approximately 50-100 local lesions per half-leaf.

2.2. Experimental Procedures

  • Inactivation Assay:

    • Mix equal volumes of the TMV inoculum and the this compound working solution.

    • In parallel, mix the TMV inoculum with the inoculation buffer (mock control) and the positive control solution.

    • Incubate the mixtures at room temperature (25°C) for 30 minutes.

    • Select healthy, fully expanded leaves of N. glutinosa. Lightly dust the leaf surface with carborundum.

    • Inoculate the left half of each leaf with the TMV-Yadanzioside I mixture by gently rubbing the solution onto the leaf surface.

    • Inoculate the right half of the same leaf with the mock control mixture.

    • Gently rinse the leaves with water after inoculation.

    • Maintain the plants in a greenhouse and count the number of local lesions on each half-leaf after 3-4 days.

  • Protective Assay:

    • Gently rub the this compound working solution onto the left half of a N. glutinosa leaf and the inoculation buffer onto the right half.

    • After 2 hours, inoculate the entire leaf with the TMV inoculum.

    • Rinse, maintain the plants, and count the lesions as described above.

  • Curative Assay:

    • Inoculate the entire leaf of N. glutinosa with the TMV inoculum.

    • After 2 hours, gently rub the this compound working solution onto the left half of the leaf and the inoculation buffer onto the right half.

    • Rinse, maintain the plants, and count the lesions as described above.

2.3. Data Analysis

Calculate the percentage of inhibition for each assay using the following formula:

Inhibition (%) = [ (C - T) / C ] × 100

Where:

  • C = average number of lesions on the control half-leaves

  • T = average number of lesions on the treated half-leaves

The 50% inhibitory concentration (IC₅₀) can be determined by testing a range of concentrations and using regression analysis.

Cytotoxicity Assay (CC₅₀ Determination)

The 50% cytotoxic concentration (CC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. This can be determined using a resazurin-based assay or an MTT assay on a suitable cell line, such as Vero cells[11][12][13].

3.1. Procedure

  • Seed Vero cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of resazurin solution (0.15 mg/mL) or 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.

  • Measure the fluorescence (for resazurin) at 560 nm excitation and 590 nm emission or the absorbance (for MTT) at 570 nm using a microplate reader.

3.2. Data Analysis

Calculate the percentage of cell viability using the following formula:

Cell Viability (%) = [ (Absorbance of Treated Cells) / (Absorbance of Control Cells) ] × 100

The CC₅₀ value is the concentration of the compound that results in 50% cell viability, which can be calculated using a dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Yadanzioside_I This compound Stock Inactivation Inactivation Assay Yadanzioside_I->Inactivation Protective Protective Assay Yadanzioside_I->Protective Curative Curative Assay Yadanzioside_I->Curative Virus_Inoculum TMV Inoculum Virus_Inoculum->Inactivation Virus_Inoculum->Protective Virus_Inoculum->Curative Host_Plants Host Plants (N. glutinosa) Host_Plants->Inactivation Host_Plants->Protective Host_Plants->Curative Lesion_Count Count Local Lesions Inactivation->Lesion_Count Protective->Lesion_Count Curative->Lesion_Count Inhibition_Calc Calculate % Inhibition Lesion_Count->Inhibition_Calc IC50_Det Determine IC50 Inhibition_Calc->IC50_Det

Caption: Workflow for the in vitro antiviral assay of this compound against TMV.

Antiviral Signaling Pathway Diagram

Antiviral_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus (e.g., TMV) Viral_RNA Viral RNA Virus->Viral_RNA Enters Cell RLR RIG-I-like Receptors (RLRs) Viral_RNA->RLR Detected by MAVS MAVS RLR->MAVS Activates TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK Activates NFkB NF-κB MAVS->NFkB Activates IRF3_IRF7 IRF3/IRF7 TBK1_IKK->IRF3_IRF7 Phosphorylates Interferon Type I Interferons IRF3_IRF7->Interferon Induce Transcription NFkB->Interferon Induce Transcription ISG Interferon-Stimulated Genes (ISGs) Interferon->ISG Induce Expression via STAT pathway Antiviral_State Antiviral State ISG->Antiviral_State Establish Yadanzioside_I This compound (Potential Modulator) Yadanzioside_I->Antiviral_State May Enhance

Caption: A simplified diagram of an innate antiviral signaling pathway.

References

Application Notes and Protocols for Anti-Tobacco Mosaic Virus (TMV) Assay of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Yadanzioside I, a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1][2] TMV is a widespread plant pathogen that causes significant economic losses in a variety of crops. These application notes provide detailed protocols for assessing the anti-TMV activity of this compound using established virological assays, including the half-leaf method and the leaf-disk assay. Additionally, a protocol for Western blot analysis is included to evaluate the effect of the compound on viral protein accumulation. The data presented herein is based on scientific literature and is intended to guide researchers in the evaluation of this compound as a potential anti-TMV agent.

Quantitative Data Summary

The anti-TMV activity of this compound has been quantified using half-leaf and leaf-disk bioassays. The compound exhibits potent inhibitory effects on TMV replication. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-TMV Activity of this compound and Other Quassinoids

CompoundIC50 (μM)
This compound 4.22
Brusatol3.42
Bruceine B4.65
Bruceoside B5.12
Yadanzioside L4.86
Bruceine D5.66
Yadanziolide A4.98
Aglycone of Yadanziolide D5.34
Ningnanmycin (Positive Control)117.3

IC50 values represent the concentration required to inhibit 50% of the viral activity.[1]

Experimental Protocols

Half-Leaf Method for In Vivo Antiviral Activity

The half-leaf method is a standard assay to evaluate the ability of a compound to inhibit TMV-induced local lesions on a susceptible host plant, typically Nicotiana glutinosa. This method can be adapted to assess the curative, protective, and inactivation effects of the test compound.

Materials:

  • This compound

  • TMV (purified, concentration of ~6 mg/mL)

  • Nicotiana glutinosa plants (at the 6-8 leaf stage)

  • 0.01 M phosphate (B84403) buffer (pH 7.0)

  • Carborundum (600 mesh)

  • Sterile water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ningnanmycin (positive control)

Procedure:

a) Curative Effect Assay:

  • Dust the upper surface of N. glutinosa leaves gently with carborundum.

  • Inoculate the entire leaf surface by gently rubbing with a solution of TMV (diluted to ~20 µg/mL in phosphate buffer).

  • After 30 minutes, rinse the leaves with sterile water.

  • Prepare different concentrations of this compound solution in 1% DMSO.

  • Apply the this compound solution to the left half of the inoculated leaves.

  • Apply a 1% DMSO solution (without the compound) to the right half of the same leaves to serve as a control.

  • Keep the plants in a controlled environment (e.g., 25°C, greenhouse).

  • Count the number of local lesions on both halves of the leaves after 3-4 days.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

b) Protective Effect Assay:

  • Prepare different concentrations of this compound solution in 1% DMSO.

  • Apply the this compound solution to the left half of healthy N. glutinosa leaves.

  • Apply a 1% DMSO solution to the right half of the same leaves as a control.

  • After 12 hours, dust the leaves with carborundum and inoculate the entire leaf surface with TMV solution (~20 µg/mL).

  • After 30 minutes, rinse the leaves with sterile water.

  • Maintain the plants in a controlled environment.

  • Count the number of local lesions on both halves of the leaves after 3-4 days.

  • Calculate the inhibition rate as described for the curative assay.

c) Inactivation Effect Assay:

  • Mix equal volumes of this compound solution (at various concentrations) and TMV solution (~20 µg/mL).

  • Incubate the mixture at room temperature for 30 minutes.

  • As a control, mix a 1% DMSO solution with the TMV solution.

  • Dust the left halves of N. glutinosa leaves with carborundum and apply the this compound-TMV mixture.

  • Apply the control mixture (DMSO-TMV) to the right halves of the same leaves.

  • After 30 minutes, rinse the leaves with sterile water.

  • Maintain the plants in a controlled environment.

  • Count the number of local lesions on both halves of the leaves after 3-4 days.

  • Calculate the inhibition rate as described above.

Leaf-Disk Assay for In Vitro Antiviral Activity

The leaf-disk assay provides a more controlled in vitro system to assess the antiviral activity of compounds.

Materials:

  • This compound

  • TMV (purified)

  • Nicotiana tabacum cv. K326 plants

  • Murashige and Skoog (MS) medium

  • Sterile petri dishes

  • Cork borer (1 cm diameter)

Procedure:

  • Prepare MS medium and pour it into sterile petri dishes.

  • Use a cork borer to obtain leaf disks from healthy N. tabacum leaves.

  • Float the leaf disks on the MS medium.

  • Prepare a series of this compound concentrations in the MS medium.

  • Add TMV to the medium containing the leaf disks and this compound.

  • Incubate the petri dishes under controlled conditions (light and temperature).

  • After 48-72 hours, observe the leaf disks for signs of viral infection (e.g., chlorosis, necrosis).

  • The concentration of this compound that prevents viral symptoms in 50% of the leaf disks is determined as the IC50.

Western Blot Analysis of TMV Coat Protein

Western blotting is used to detect the accumulation of TMV coat protein (CP) in infected plant tissues and to assess the effect of this compound on its expression.

Materials:

  • Nicotiana tabacum leaf samples (treated and untreated)

  • Protein extraction buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-TMV CP)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Grind frozen leaf samples in liquid nitrogen and resuspend in protein extraction buffer.

  • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against TMV CP.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Compare the intensity of the TMV CP bands between untreated and this compound-treated samples to determine the effect on viral protein accumulation.

Visualizations

experimental_workflow cluster_half_leaf Half-Leaf Method cluster_leaf_disk Leaf-Disk Assay cluster_western_blot Western Blot Analysis curative Curative Assay data_analysis Data Analysis (IC50, Inhibition %) curative->data_analysis protective Protective Assay protective->data_analysis inactivation Inactivation Assay inactivation->data_analysis leaf_disk In Vitro Assay leaf_disk->data_analysis western TMV Coat Protein Detection start This compound Anti-TMV Evaluation start->curative start->protective start->inactivation start->leaf_disk data_analysis->western

Caption: Experimental workflow for evaluating the anti-TMV activity of this compound.

tmv_replication_inhibition TMV Tobacco Mosaic Virus HostCell Host Plant Cell TMV->HostCell Infection Replication Viral Replication (RNA & Protein Synthesis) HostCell->Replication Assembly Virus Assembly Replication->Assembly Spread Cell-to-Cell Spread Assembly->Spread YadanziosideI This compound YadanziosideI->Replication Inhibition

Caption: Postulated mechanism of TMV replication inhibition by this compound.

References

Application Notes and Protocols: Anti-Cancer Cell Line Screening of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the anti-cancer properties of Yadanzioside I, a quassinoid isolated from Brucea javanica. Due to the limited availability of specific data for this compound, this document presents representative data from Brucea javanica extracts and other major quassinoids to offer a valuable comparative framework for research. The protocols outlined below are standardized for the in vitro evaluation of natural products against various cancer cell lines.

Introduction

Brucea javanica (L.) Merr. is a plant that has been extensively studied for its traditional use in treating various diseases, including cancer.[1][2] Its anti-tumor activity is largely attributed to a class of compounds known as quassinoids.[1][2] this compound is one such quassinoid isolated from this plant. The screening of natural products like this compound for anti-cancer activity is a critical first step in the drug discovery process.[1] This typically involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity of Brucea javanica Extracts and Related Quassinoids

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various extracts of Brucea javanica and its isolated quassinoids against a panel of human cancer cell lines. This data provides a baseline for the expected potency and selective cytotoxicity of compounds derived from this plant.

Table 1: IC50 Values of Brucea javanica Extracts against Various Cancer Cell Lines

Extract TypeCancer Cell LineIC50 ValueReference
Ethanolic ExtractA549 (Non-small cell lung carcinoma)0.02–17.47 µg/mL
Water ExtractA549 (Non-small cell lung carcinoma)50 µg/mL
Ethanolic ExtractHCT-116 (Colorectal carcinoma)8.9 ± 1.32 µg/mL
Ethanolic ExtractHT29 (Colorectal adenocarcinoma)48 ± 2.5 µg/mL
Water ExtractMDA-MB-231 (Breast adenocarcinoma)~50 µg/mL
Ethanolic Extract4T1 (Metastatic breast cancer)95 µg/mL
Water ExtractHep3B (Hepatocellular carcinoma)~50 µg/mL
Methanolic ExtractA549 (Non-small cell lung carcinoma)50.0 ± 5.2 µg/mL
Dichloromethane FractionA549 (Non-small cell lung carcinoma)80.5 ± 1.8 µg/mL

Table 2: IC50 Values of Isolated Quassinoids from Brucea javanica against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
BrusatolMDA-MB-231 (Breast adenocarcinoma)0.081
BruceantinolMDA-MB-231 (Breast adenocarcinoma)0.238
Bruceine AMDA-MB-231 (Breast adenocarcinoma)0.125
BrusatolSW480 (Colorectal adenocarcinoma)0.1
Bruceine BSW480 (Colorectal adenocarcinoma)28.5
Bruceine DSW480 (Colorectal adenocarcinoma)15.3
Yadanziolide ASW480 (Colorectal adenocarcinoma)1.2
BrusatolHep3B (Hepatocellular carcinoma)0.69
BrusatolHuh-7 (Hepatocellular carcinoma)0.34

Experimental Protocols

The following are detailed protocols for the initial screening of this compound for its anti-cancer activities.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Visualizations

The following diagrams illustrate the general workflow for anti-cancer screening and a potential signaling pathway that may be affected by this compound, based on the known mechanisms of related quassinoids.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A This compound (Test Compound) C Cytotoxicity Assay (MTT Assay) A->C B Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (Signaling Proteins) E->G F->G H Identify Lead Compound & Potential Pathway G->H

Caption: Experimental workflow for anti-cancer screening of this compound.

G cluster_0 Cellular Stress cluster_1 Survival Pathway Inhibition cluster_2 Apoptosis Induction cluster_3 Cell Cycle Arrest Yadanzioside_I This compound p38_MAPK p38 MAPK Yadanzioside_I->p38_MAPK activates JNK JNK Yadanzioside_I->JNK activates PI3K PI3K Yadanzioside_I->PI3K inhibits STAT3 STAT3 Yadanzioside_I->STAT3 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p38_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The provided application notes and protocols offer a foundational guide for the anti-cancer screening of this compound. While specific data for this compound is not yet widely available, the information on related quassinoids from Brucea javanica strongly suggests its potential as an anti-cancer agent. The standardized protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to systematically evaluate the efficacy and mechanism of action of this compound, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for the Study of Bioactive Compounds from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Anti-Cancer Mechanisms with Reference to Quassinoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "Yadanzioside I" did not yield specific data on its mechanism of action, quantitative biological activity, or detailed experimental protocols. The information presented herein is based on studies of other structurally related and more extensively researched quassinoid compounds isolated from Brucea javanica, such as Brusatol and Bruceine D.[1][2][3][4] These notes and protocols are provided as a general guide for investigating the potential anti-cancer effects of compounds from this plant, including the less-studied this compound.

Introduction to Bioactive Compounds from Brucea javanica

Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of bioactive compounds, primarily quassinoids.[1][5] These natural products have demonstrated a range of pharmacological activities, with anti-cancer effects being the most intensively studied.[1][6] Key bioactive constituents include Brusatol, Bruceine D, and various Yadanziosides and Yadanziolides.[1][3] While research has concentrated on a few key compounds, the therapeutic potential of many, including this compound, remains largely unexplored.[][8][9]

The oil extracted from the fruit of Brucea javanica is used in clinical settings, often in combination with chemotherapy, for the treatment of various solid tumors.[1][5][6] The anti-tumor effects of Brucea javanica extracts and their isolated compounds are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of key signaling pathways.[10]

Potential Mechanisms of Action of Brucea javanica Quassinoids

Based on studies of prominent quassinoids like Brusatol, the potential anti-cancer mechanisms of action for compounds derived from Brucea javanica may involve:

  • Induction of Apoptosis: Many quassinoids are potent inducers of apoptosis in cancer cells.[10] This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.

  • Inhibition of Protein Synthesis: Some compounds from Brucea javanica have been shown to inhibit protein synthesis, which is critical for the survival and proliferation of cancer cells.[10]

  • Modulation of Signaling Pathways: The anti-tumor activity of these compounds is often linked to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, survival, and metastasis.[3] One notable target is the Nrf2 pathway, which is inhibited by Brusatol.[4]

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Some constituents of Brucea javanica possess anti-inflammatory properties that may contribute to their overall anti-cancer activity.[10]

Quantitative Data for Selected Brucea javanica Quassinoids

The following table summarizes the in vitro cytotoxic activity of several well-characterized quassinoids from Brucea javanica against various cancer cell lines. Note: Data for this compound is not available.

CompoundCell LineCancer TypeIC50 ValueReference
Brusatol VariousBroad SpectrumVaries[4]
Bruceine D VariousAnti-cancer, Anti-inflammatoryVaries[1]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-cancer mechanism of action of natural products. These can be adapted for the study of this compound, should the compound become available for research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and mix with Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Visualizations of Potential Mechanisms

The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway that may be relevant for studying the anti-cancer effects of compounds from Brucea javanica.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Proteins) Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model MTT_Assay->Xenograft_Model Inform Dosing In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: A generalized workflow for investigating the anti-cancer properties of a novel compound.

apoptosis_pathway Yadanzioside_I This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_I->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Yadanzioside_I->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by Brucea javanica compounds.

Conclusion and Future Directions

While the existing body of research strongly supports the anti-cancer potential of compounds derived from Brucea javanica, there is a clear and significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. The protocols and potential pathways described in these application notes provide a foundational framework for initiating such studies. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive in vitro and in vivo evaluation. Such studies are essential to elucidate its therapeutic potential and to determine if it contributes to the overall anti-cancer efficacy of Brucea javanica extracts.

References

In Vivo Studies of Yadanzioside I in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed in vivo studies, including comprehensive experimental protocols and quantitative data for Yadanzioside I in animal models, are not extensively available in the public domain. The information presented herein is based on limited early findings and should be considered preliminary. Further research is required to fully elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2] Early research has suggested potential antileukemic properties for this compound. This document aims to summarize the available in vivo data and provide a framework for future experimental design based on related compounds.

Preclinical In Vivo Research on this compound

Antileukemic Activity

A foundational study published in 1985 by Yoshimura et al. reported that this compound demonstrated in vivo antileukemic activity against the murine P-388 lymphocytic leukemia model.[2] The study indicated that the potency of this compound was comparable to that of bruceoside A, another well-known quassinoid from Brucea javanica.[2] However, specific quantitative data such as the dosage, administration route, and tumor growth inhibition percentage were not detailed in the initial reports available for review.

Experimental Protocols (Hypothetical Framework)

Due to the absence of detailed published protocols for this compound, the following methodologies are proposed based on standard practices for evaluating antineoplastic agents in murine leukemia models and studies on analogous compounds like brusatol.[1]

P-388 Murine Lymphocytic Leukemia Model

This model is a widely used primary screening tool for potential anticancer agents.

1. Animal Model:

  • Species: Male BDF1 or CDF1 mice.

  • Age: 6-8 weeks.

  • Weight: 20-25 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Tumor Cell Implantation:

  • P-388 lymphocytic leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) transplantation in DBA/2 mice.

  • For the experiment, a suspension of 1 x 10^6 P-388 cells is injected intraperitoneally into the recipient mice.

3. Drug Preparation and Administration:

  • Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent like DMSO or Tween 80. The final concentration of the organic solvent should be non-toxic to the animals.

  • Administration: The compound is administered intraperitoneally or orally, typically starting 24 hours after tumor implantation and continuing for a specified number of days (e.g., once daily for 9 days).

4. Efficacy Evaluation:

  • Primary Endpoint: The primary measure of efficacy is the increase in median survival time of the treated group compared to the control (vehicle-treated) group.

  • Calculation: The percentage increase in lifespan (% ILS) or the ratio of median survival time of treated versus control (T/C %) is calculated. A T/C % of ≥ 125% is often considered a criterion for significant antitumor activity.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity and mortality. Body weight is recorded regularly as an indicator of systemic toxicity.

Data Presentation (Illustrative)

As no specific quantitative data for this compound is available, the following table is an illustrative template for how such data would be presented.

Treatment GroupDose (mg/kg/day)Administration RouteMedian Survival Time (Days)T/C (%)
Control (Vehicle)-i.p.100
This compoundXi.p.
This compoundYi.p.
Positive ControlZi.p.

Signaling Pathways (Theoretical)

While the specific in vivo signaling pathways affected by this compound have not been elucidated, research on other quassinoids from Brucea javanica suggests potential mechanisms of action. For instance, related compounds have been shown to inhibit protein synthesis and affect cellular respiration in P-388 leukemia cells. The diagram below illustrates a generalized workflow for investigating the in vivo effects of a test compound.

G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Treatment Treatment Tumor Implantation->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Toxicity Assessment Toxicity Assessment Treatment->Toxicity Assessment Tissue Sampling Tissue Sampling Efficacy Assessment->Tissue Sampling Mechanism of Action Studies Mechanism of Action Studies Tissue Sampling->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: Workflow for In Vivo Antitumor Activity Assessment.

Conclusion and Future Directions

The existing evidence, although limited, suggests that this compound may possess antileukemic properties worthy of further investigation. Future in vivo studies should focus on:

  • Dose-Response Studies: To determine the optimal therapeutic dose and establish a clear dose-response relationship for its antitumor activity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

  • Toxicology Studies: To assess the acute and chronic toxicity and determine the therapeutic window.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound in vivo, which could involve the inhibition of protein synthesis, induction of apoptosis, or modulation of inflammatory pathways.

Researchers and drug development professionals are encouraged to build upon the preliminary findings to fully characterize the therapeutic potential of this compound.

References

Preparation of Yadanzioside I Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid isolated from the seeds of Brucea javanica, a plant used in traditional medicine. It has demonstrated potent antiviral activities, making it a compound of interest for further investigation in drug development.[1][2] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a powder.[3][4] Based on information for this compound and related quassinoids, it is soluble in several organic solvents.

Table 1: Solubility and Storage of this compound

ParameterInformationSource(s)
Physical Form Powder[3]
Recommended Solvents DMSO, Pyridine, Methanol, Ethanol
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months.
Storage Conditions Store in tightly sealed vials, protected from light and moisture.

Note: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound class due to its high solubilizing capacity for a wide range of organic molecules.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • This compound powder (Molecular Weight: 642.6 g/mol )

  • Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Calculated Volume of DMSO B->C D Vortex Thoroughly C->D E Visually Inspect for Complete Dissolution D->E F Sonicate Briefly (if needed) E->F Precipitate remains G Aliquot into Working Volumes E->G Fully Dissolved F->E H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 642.6 g/mol × 1000 mg/g = 6.426 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 6.426 mg of this compound powder into the tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are visible.

    • If dissolution is slow or particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL or 50 µL) in sterile cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • Ensure vials are tightly sealed and protected from light.

Table 2: Mass of this compound for Various Stock Solution Concentrations (for 1 mL final volume)

Desired ConcentrationMass Required (mg)
1 mM0.643
5 mM3.213
10 mM6.426
20 mM12.852
50 mM32.130

Application Notes: Handling and Usage

  • Equilibration: Before use, allow an aliquot of the stock solution to equilibrate to room temperature for at least one hour.

  • Dilution: Prepare working dilutions from the stock solution using the appropriate cell culture medium or experimental buffer immediately before use. Note that DMSO can be toxic to cells at higher concentrations (typically >0.5%); ensure the final concentration of DMSO in your assay is low and consistent across all experimental conditions, including vehicle controls.

  • Stability: The stability of this compound in aqueous solutions for extended periods is not well-documented. It is best practice to prepare fresh dilutions for each experiment.

Antiviral Mechanism and Signaling Pathway Context

This compound is a member of the quassinoid family, which is known for a wide range of biological activities, including antiviral effects. While the precise mechanism for this compound is still under investigation, many antiviral compounds function by interfering with the host's cellular signaling pathways that are hijacked by viruses for replication. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory and immune response to viral infections. Some compounds from Brucea javanica have been shown to inhibit NF-κB activation.

The diagram below illustrates a simplified model of how a viral infection can activate the NF-κB pathway and the potential point of inhibition by an antiviral agent like this compound.

G cluster_virus Viral Infection cluster_cell Host Cell Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs releases PRR Pattern Recognition Receptor (PRR) PAMPs->PRR activates IKK IKK Complex PRR->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory & Antiviral Genes Nucleus->Genes activates transcription Yadanzioside This compound Yadanzioside->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Solubilization of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine. It has demonstrated significant biological activities, most notably potent antiviral effects against the Tobacco Mosaic Virus (TMV).[1] Proper solubilization is a critical first step for any in vitro or in vivo investigation. This document provides detailed protocols for dissolving this compound using two common laboratory solvents, Dimethyl Sulfoxide (B87167) (DMSO) and Ethanol (B145695), and includes guidelines for the preparation of stock and working solutions.

Solvent Properties and Solubility Data

The choice of solvent is crucial for maintaining the stability and biological activity of a compound. DMSO and ethanol are frequently used due to their broad solvency power and compatibility with many biological assays.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional dissolving capabilities for a wide range of polar and nonpolar compounds.[2][3] It is often used to prepare high-concentration stock solutions for in vitro screening. However, care must be taken as DMSO can be toxic to cells at higher concentrations (typically >0.5% v/v) and can increase the permeability of cell membranes to other substances.[2]

  • Ethanol: A polar protic solvent that is less toxic than DMSO and is often used for both in vitro and in vivo preparations. It is volatile and may require physical assistance, such as sonication, to fully dissolve certain compounds.

While this compound is known to be soluble in DMSO and ethanol, specific quantitative solubility data is not widely published.[4] The solubility can vary between different batches of the compound. Researchers should perform a small-scale test to ensure the desired concentration can be achieved.

Table 1: Solubility and Storage Information for this compound

ParameterDimethyl Sulfoxide (DMSO)Ethanol
Reported Solubility Soluble (Quantitative limit not specified)Soluble (Quantitative limit not specified)
Reference Data Not AvailableA related compound, Yadanzioside F, is soluble up to 25 mg/mL with ultrasonication.
Appearance Clear, colorless solutionClear, colorless solution
Powder Storage 2-8°C, protected from air and light2-8°C, protected from air and light
Stock Solution Storage -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)-20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound solutions. Always handle the compound and solvents using appropriate personal protective equipment (PPE) in a chemical fume hood or ventilated area.

Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock (e.g., 10-50 mM) for subsequent dilution in aqueous media for in vitro assays.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 626.6 g/mol ), dissolve 6.27 mg in 1 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure it is clear and free of precipitates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2.2: Preparation of a Stock Solution in Ethanol

This protocol is an alternative to DMSO and may be preferred for certain cell lines or for preparations intended for in vivo studies.

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile, sealable glass vial.

  • Solvent Addition: Add the calculated volume of absolute (≥99.5%) ethanol.

  • Dissolution: Cap the vial tightly and vortex thoroughly. Due to potentially lower solubility compared to DMSO, sonication in a water bath for 15-30 minutes may be necessary to achieve complete dissolution.

  • Inspection: After sonication, allow the solution to return to room temperature. Visually inspect for any undissolved material.

  • Storage: Aliquot and store at -20°C or -80°C in tightly sealed vials to prevent evaporation.

Protocol 2.3: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of a concentrated organic stock solution into cell culture media or physiological buffer.

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution (from Protocol 2.1 or 2.2) at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. First, dilute the stock solution into a small volume of media/buffer to create an intermediate concentration. For example, add 10 µL of a 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your experimental wells to achieve the final desired concentration.

  • Solvent Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups.

Visualized Workflows and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound (Powder) Store at 2-8°C B Weigh Compound A->B Start Protocol C Add Solvent (DMSO or Ethanol) B->C D Dissolve (Vortex / Sonicate) C->D E High-Concentration Stock Solution D->E F Aliquot & Store (-20°C / -80°C) E->F G Thaw Single Aliquot F->G For Experiment H Dilute in Aqueous Medium (e.g., Cell Culture Media) G->H I Final Working Solution H->I J Perform Experiment (In Vitro / In Vivo) I->J K Include Vehicle Control

Workflow for preparing this compound solutions.
Representative Signaling Pathway: NF-κB Inhibition

While the precise molecular targets of this compound are not fully elucidated, many quassinoids from Brucea javanica exhibit anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The diagram below illustrates this representative pathway, which is a plausible, though not confirmed, target for this compound.

G cluster_cytoplasm Cytoplasm cluster_nfkb LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Causes Degradation p1 NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50 p50 NFkB_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Yadanzioside This compound (Hypothesized) Yadanzioside->IKK Inhibits (Plausible Site)

References

Application Notes and Protocols for Studying the JAK-STAT Pathway with Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, growth factors, and hormones to the nucleus, regulating gene expression involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and inflammatory disorders, making it a key target for therapeutic intervention.[2][3]

Yadanzioside I is a quassinoid glycoside isolated from the fruit of Brucea javanica, a plant used in traditional medicine. While direct studies on this compound's effect on the JAK-STAT pathway are limited, evidence from related compounds and extracts from Brucea javanica suggests its potential as a modulator of this pathway. For instance, Brusatol, another quassinoid from Brucea javanica, has been identified as a potent inhibitor of STAT3.[4] Furthermore, extracts from the fruit of Brucea javanica have been shown to exert antifibrotic effects by inhibiting the JAK1/STAT3 signaling pathway.[5][6] These findings provide a strong rationale for investigating this compound as a potential inhibitor of the JAK-STAT pathway.

These application notes provide a comprehensive guide for researchers to study the effects of this compound on the JAK-STAT signaling pathway, including detailed experimental protocols and data presentation guidelines.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
Cell Line A0 (Control)24100
124
524
1024
2524
5024
Cell Line B0 (Control)48100
148
548
1048
2548
5048

Table 2: Effect of this compound on JAK-STAT Pathway Protein Expression and Phosphorylation

Cell LineTreatmentProteinRelative Expression (Fold Change vs. Control)
Cell Line AControlp-JAK11.0
This compound (IC50)p-JAK1
ControlJAK11.0
This compound (IC50)JAK1
Controlp-STAT31.0
This compound (IC50)p-STAT3
ControlSTAT31.0
This compound (IC50)STAT3

Table 3: Effect of this compound on the Expression of STAT3 Target Genes

Cell LineTreatmentGeneRelative mRNA Expression (Fold Change vs. Control)
Cell Line AControlBCL21.0
This compound (IC50)BCL2
ControlCYCLIN D11.0
This compound (IC50)CYCLIN D1
ControlVEGFA1.0
This compound (IC50)VEGFA

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate cell lines with constitutively active or cytokine-inducible JAK-STAT signaling (e.g., cancer cell lines like A549, or immune cell lines like YAC-1).[7]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish the IC50 value.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the JAK-STAT pathway.

  • Cell Lysis: Treat cells with this compound at the predetermined IC50 concentration for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the effect of this compound on the mRNA expression of STAT3 target genes.

  • RNA Extraction: Treat cells with this compound at the IC50 concentration. Extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for STAT3 target genes (e.g., BCL2, CYCLIN D1, VEGFA) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Yadanzioside_I This compound Yadanzioside_I->JAK Potential Inhibition Yadanzioside_I->STAT Potential Inhibition Gene_Expression Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression 8. Gene Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., A549, YAC-1) Viability_Assay 3. Cell Viability Assay (MTT) - Determine IC50 Cell_Culture->Viability_Assay Yadanzioside_I_Prep 2. Prepare this compound (Stock Solution) Yadanzioside_I_Prep->Viability_Assay Western_Blot 4. Western Blot Analysis - p-JAK, JAK, p-STAT, STAT Viability_Assay->Western_Blot Use IC50 qPCR 5. qPCR - STAT Target Genes (BCL2, etc.) Viability_Assay->qPCR Use IC50 Data_Quant 6. Data Quantification & Tabulation Western_Blot->Data_Quant qPCR->Data_Quant Pathway_Analysis 7. Pathway Analysis - Elucidate Mechanism of Action Data_Quant->Pathway_Analysis Conclusion 8. Conclusion - Potential Therapeutic Target? Pathway_Analysis->Conclusion Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_outcome Potential Therapeutic Outcome Yadanzioside_I This compound Inhibit_JAK_STAT Inhibition of JAK/STAT Phosphorylation Yadanzioside_I->Inhibit_JAK_STAT Downregulate_Genes Downregulation of STAT Target Genes Inhibit_JAK_STAT->Downregulate_Genes Anti_Inflammatory Anti-Inflammatory Effect Inhibit_JAK_STAT->Anti_Inflammatory Decrease_Proliferation Decreased Cell Proliferation Downregulate_Genes->Decrease_Proliferation Induce_Apoptosis Induction of Apoptosis Downregulate_Genes->Induce_Apoptosis Anti_Cancer Anti-Cancer Effect Decrease_Proliferation->Anti_Cancer Induce_Apoptosis->Anti_Cancer

References

Application Notes and Protocols: Yadanzioside I in Apoptosis Induction Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the scientific literature and chemical databases for "Yadanzioside I" and its role in the induction of apoptosis has revealed a significant lack of available data. While commercial suppliers list "this compound" with a specific chemical identifier (CAS Number: 99132-95-3) and molecular formula (C29H38O16), there is a notable absence of published scientific studies detailing its biological effects, particularly in the context of apoptosis. One vendor notes its "strong antiviral activity," however, supporting data or citations for this claim are not provided.

The term "yadanzioside" refers to a class of glycosides isolated from the plant Brucea javanica. Many compounds from this plant, including other yadanziosides and related quassinoids, have been investigated for their potential anti-cancer and anti-inflammatory properties.

Given the lack of specific quantitative data, experimental protocols, and established signaling pathways for this compound in apoptosis research, we are unable to provide the detailed Application Notes and Protocols as requested.

However, to provide valuable insights for your research, we can offer a comprehensive overview of the apoptosis-inducing properties of a closely related and well-studied class of compounds: Triterpenoid (B12794562) Saponins (B1172615) . This information can serve as a foundational guide for potential future investigations into this compound.

General Application Notes for Triterpenoid Saponins in Apoptosis Research

Triterpenoid saponins are a diverse group of natural products known for their cytotoxic and pro-apoptotic effects on various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell death.

Key Mechanisms of Apoptosis Induction by Triterpenoid Saponins:

  • Mitochondrial (Intrinsic) Pathway: Many triterpenoid saponins induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]

  • Death Receptor (Extrinsic) Pathway: Some saponins can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, making cancer cells more susceptible to apoptosis initiated by their respective ligands.

  • Modulation of Bcl-2 Family Proteins: Triterpenoid saponins can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common hallmark of saponin-induced apoptosis.

  • Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases (e.g., G1, S, or G2/M), which can be a precursor to apoptosis.[2]

  • Inhibition of Signaling Pathways: Triterpenoid saponins have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB.[2] They can also interfere with other signaling cascades like the COX-2/PGE2 pathway.[3]

Data Presentation: Representative IC50 Values for Triterpenoid Saponins

The following table summarizes the cytotoxic activity (IC50 values) of various triterpenoid saponins against different cancer cell lines, illustrating the potent anti-proliferative effects of this class of compounds.

Compound/FractionCell LineIC50 (µM)Reference
Avicins (F035)Jurkat (T-cell leukemia)~5[2]
Avicins (F035)MDA-MB-435 (Breast cancer)~5
Glycoside St-I4aHeLa (Cervical cancer)Not specified
Glycoside St-JHeLa (Cervical cancer)Not specified
Anhuienoside EHeLa (Cervical cancer)Not specified
Hedera saponin (B1150181) BHeLa (Cervical cancer)Not specified
Flaccidoside IIHeLa (Cervical cancer)Not specified

Experimental Protocols for Apoptosis Assays

The following are detailed methodologies for key experiments commonly used to investigate the apoptosis-inducing effects of compounds like triterpenoid saponins.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., a triterpenoid saponin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells and treat with the test compound as described for the MTT assay.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the general signaling pathways through which triterpenoid saponins can induce apoptosis.

Triterpenoid_Saponin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Saponin_ext Triterpenoid Saponin DeathReceptor Death Receptors (Fas, TRAIL-R) Saponin_ext->DeathReceptor Upregulation DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Saponin_int Triterpenoid Saponin Bcl2 Bcl-2 (Anti-apoptotic) Saponin_int->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Saponin_int->Bax Activation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome aCaspase9 Active Caspase-9 Apoptosome->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 PARP PARP aCaspase3->PARP Apoptosis Apoptosis aCaspase3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: General signaling pathways of apoptosis induced by triterpenoid saponins.

Experimental_Workflow_Apoptosis start Start: Treat Cells with This compound cell_viability Cell Viability Assay (MTT) start->cell_viability flow_cytometry Apoptosis Analysis (Annexin V/PI Staining) start->flow_cytometry western_blot Protein Expression (Western Blot) start->western_blot ic50 Determine IC50 cell_viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant protein_analysis Analyze Apoptotic Proteins (Bcl-2, Bax, Caspases) western_blot->protein_analysis conclusion Conclusion on Apoptotic Mechanism ic50->conclusion apoptosis_quant->conclusion protein_analysis->conclusion

Caption: Experimental workflow for investigating apoptosis induction.

References

Troubleshooting & Optimization

Yadanzioside I solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I. The information is designed to address common solubility challenges and provide guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a quassinoid compound isolated from the seeds of Brucea javanica. It has been reported to exhibit strong antiviral activity.

Q2: What are the recommended solvents for dissolving this compound?

This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is a common choice for preparing stock solutions.

Q3: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid form of this compound at 4°C for short-term storage and -20°C for long-term storage, protected from light and moisture.

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A product sheet for a similar compound, Yadanzioside F, suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2]

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, a small final percentage of DMSO (typically ≤0.5%) can help maintain solubility.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing of the stock solution into the aqueous medium.

  • Consider using surfactants or cyclodextrins: For in vivo studies or specific in vitro assays, formulation aids like Tween-80 or SBE-β-CD might be necessary, as suggested for the related compound Yadanzioside F.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Problem 1: this compound powder does not dissolve in the chosen solvent.
  • Possible Cause: The concentration is too high for the selected solvent, or the dissolution process is slow.

  • Solutions:

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

Problem 2: The dissolved this compound precipitates out of the stock solution during storage.
  • Possible Cause: The solution is supersaturated, or the storage temperature is too low, causing the solvent (especially DMSO) to freeze and the compound to precipitate.

  • Solutions:

    • Re-dissolve: Gently warm the solution and sonicate to redissolve the precipitate before use.

    • Check Storage Conditions: DMSO freezes at 18.5°C.[3] If storing at 4°C, the solution may partially freeze. Store DMSO stock solutions at room temperature for short-term use or at -20°C for long-term storage.

    • Prepare a Lower Concentration Stock: If precipitation is persistent, prepare a less concentrated stock solution.

Quantitative Solubility Data

Table 1: Solubility of Yadanzioside F in Different Solvent Systems (for reference)

Solvent SystemSolubilityObservation
Ethanol≥ 25 mg/mL (38.90 mM)Requires ultrasonic assistance to dissolve.[2]
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (1.95 mM)Clear solution.[2]
10% EtOH, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (1.95 mM)Clear solution.[2]
10% EtOH, 90% Corn Oil≥ 1.25 mg/mL (1.95 mM)Clear solution.[2]

Note: This data is for Yadanzioside F and should be considered as an estimation for this compound. It is crucial to determine the solubility of this compound for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 642.6 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 1 mg of this compound: Volume (µL) = (0.001 g / 642.6 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 155.6 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for In Vitro Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the volume of the DMSO stock solution needed. For a final volume of 1 mL and a final concentration of 10 µM, you would need 1 µL of the 10 mM stock solution.

  • Add the pre-warmed aqueous medium to your experimental vessel (e.g., well of a plate).

  • Add the calculated volume of the this compound DMSO stock solution directly into the medium.

  • Immediately and thoroughly mix the solution by pipetting up and down or by gentle agitation of the plate.

  • Visually inspect for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO to Desired Concentration weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store add_stock Add Stock Solution to Medium store->add_stock Use Stock prewarm Pre-warm Aqueous Medium (e.g., 37°C) prewarm->add_stock mix Mix Thoroughly Immediately add_stock->mix use Use in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

Caption: Troubleshooting workflow for precipitation issues.

hypothetical_signaling_pathway Yadanzioside_I This compound Target_Protein Cellular Target Protein (e.g., Kinase, Polymerase) Yadanzioside_I->Target_Protein Inhibition or Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Downstream_Effector_2->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Viral Replication Inhibition) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

How to improve Yadanzioside I solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I, focusing on challenges related to its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

This compound is a quassinoid, a type of natural product isolated from the seeds of Brucea javanica.[1] It has demonstrated potent antiviral activities.[1] However, like many natural products, this compound is poorly soluble in aqueous solutions, which poses a significant challenge for its administration in in vivo studies.[2][3] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in animal models.[2]

Q2: What are the general strategies to improve the solubility of poorly soluble natural products like this compound?

Several techniques can be employed to enhance the solubility and bioavailability of hydrophobic compounds. These include:

  • Co-solvents: Using a mixture of biocompatible solvents to increase the drug's solubility.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance aqueous solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state to improve its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area and dissolution velocity.

Q3: Are there any specific solvent systems recommended for this compound in vivo studies?

While specific data for this compound is limited, formulation protocols for a closely related compound, Yadanzioside F, can provide a starting point. It is crucial to perform pilot studies to determine the optimal formulation for this compound. Here are some suggested starting formulations based on data for Yadanzioside F:

Formulation ComponentProtocol 1Protocol 2Protocol 3
Ethanol10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Achieved Solubility ≥ 1.25 mg/mL ≥ 1.25 mg/mL ≥ 1.25 mg/mL

Q4: What signaling pathways are known to be modulated by quassinoids from Brucea javanica?

Quassinoids isolated from Brucea javanica, the source of this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can be crucial for designing pharmacodynamic studies. The primary pathways identified are:

  • PI3K/Akt/NF-κB Pathway: This pathway is crucial for cell survival, proliferation, and inflammation. Some quassinoids have been shown to inhibit this pathway, leading to anti-inflammatory and anti-cancer effects.

  • MAPK Pathway (p38, JNK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and apoptosis. Quassinoids can modulate the p38 and JNK signaling cascades.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound upon dilution with aqueous buffer. The compound's low aqueous solubility is exceeded.1. Increase the concentration of the organic co-solvent (e.g., DMSO, Ethanol) in the final formulation, ensuring it remains within toxicologically acceptable limits (typically <10% for DMSO in vivo).2. Utilize a different solubilization strategy, such as complexation with cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or formulating as a solid dispersion or nanoparticle suspension.3. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential compound degradation.
High variability in plasma concentrations between animals. Poor and variable absorption from the administration site due to inconsistent dissolution.1. Optimize the formulation to ensure complete solubilization of this compound before administration.2. Consider using a self-emulsifying drug delivery system (SEDDS) to improve the consistency of absorption.3. Ensure a consistent dosing procedure, including the volume and speed of administration.
No observable in vivo efficacy despite achieving target dose. Low bioavailability leading to sub-therapeutic concentrations at the target site.1. Conduct a pharmacokinetic study to determine the plasma and tissue concentrations of this compound.2. Increase the dose if tolerated, or improve the formulation to enhance bioavailability.3. Consider alternative routes of administration, such as intravenous (IV) injection, to bypass absorption barriers.

Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Solubility Assays

This protocol outlines the steps to determine the kinetic and thermodynamic solubility of this compound in different solvent systems.

Materials:

  • This compound powder

  • DMSO

  • Selected biocompatible solvents (e.g., PEG300, Tween-80, SBE-β-CD solution, corn oil)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microtiter plates (96-well)

  • Plate shaker

  • Incubator

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Kinetic Solubility:

    • Add the DMSO stock solution to each well of a 96-well plate.

    • Add the test solvent (e.g., PBS with 1% DMSO) to each well to achieve a range of final concentrations.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity using a nephelometer or visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of this compound powder to a vial containing the test solvent.

    • Shake the vial at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

Protocol 2: In Vivo Administration in Mice

This protocol provides a general guideline for the oral administration of a this compound formulation to mice.

Materials:

  • This compound formulation (prepared as per the recommended solvent systems)

  • Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment. Fast the animals for 4-6 hours before dosing (with free access to water).

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered based on the desired dose (e.g., in mg/kg).

  • Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-administration Monitoring: Observe the animals regularly for any adverse effects. For pharmacokinetic studies, blood samples can be collected at predetermined time points.

Visualizations

Signaling Pathways Modulated by Brucea javanica Quassinoids

PI3K_Akt_NFkB_Pathway cluster_NFkB Yadanzioside_I This compound (Quassinoid) PI3K PI3K Yadanzioside_I->PI3K Inhibition Akt Akt PI3K->Akt Activation IkB_alpha IκB-α Akt->IkB_alpha Inhibition NF_kB NF-κB Inflammation Inflammation NF_kB->Inflammation Promotion Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Promotion

Caption: PI3K/Akt/NF-κB signaling pathway inhibition by this compound.

MAPK_Pathway Yadanzioside_I This compound (Quassinoid) p38_MAPK p38 MAPK Yadanzioside_I->p38_MAPK Modulation JNK JNK Yadanzioside_I->JNK Modulation AP1 AP-1 p38_MAPK->AP1 Activation JNK->AP1 Activation Apoptosis Apoptosis JNK->Apoptosis Promotion Inflammation Inflammation AP1->Inflammation Promotion experimental_workflow start Start: this compound Powder solubility_testing Solubility Testing (Kinetic & Thermodynamic) start->solubility_testing formulation_dev Formulation Development (Co-solvents, Cyclodextrins, etc.) solubility_testing->formulation_dev in_vivo_admin In Vivo Administration (e.g., Oral Gavage in Mice) formulation_dev->in_vivo_admin pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies in_vivo_admin->pk_pd_studies data_analysis Data Analysis pk_pd_studies->data_analysis end End: Efficacy & Safety Profile data_analysis->end

References

Technical Support Center: Yadanzioside I Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulating Yadanzioside I using Polyethylene (B3416737) Glycol 300 (PEG300) and Tween-80. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a specific formulation needed?

This compound is a natural compound that, like many complex organic molecules, is expected to have poor aqueous solubility.[] Formulations utilizing excipients like PEG300 and Tween-80 are essential for dissolving such compounds, thereby enhancing their bioavailability for in vitro and in vivo studies.[2]

Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?

  • PEG300 (Polyethylene Glycol 300): Acts as a water-miscible co-solvent. Its primary function is to dissolve this compound, which is poorly soluble in purely aqueous solutions.[3]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier. It helps to wet the compound and prevents it from precipitating when the formulation is diluted in aqueous media, such as cell culture medium or upon injection into the bloodstream. This improves the stability and homogeneity of the final solution.[3][4]

Q3: Is a third component, like DMSO, necessary?

Yes, for highly insoluble compounds, a potent organic solvent like Dimethyl Sulfoxide (DMSO) is often required to create an initial concentrated stock solution.[5] This stock is then serially diluted into the PEG300 and Tween-80 vehicle. For in vivo studies, it is critical to minimize the final DMSO concentration, ideally to 2% or less, to avoid toxicity.[3]

Q4: What is a typical starting formulation ratio for in vivo experiments?

A widely used and generally well-tolerated vehicle for animal studies consists of a mixture of DMSO, PEG300, Tween-80, and a physiological buffer like saline.[6] The optimal ratio must be determined experimentally, but a common starting point is provided in the table below.

ComponentTypical Volumetric PercentagePurpose
DMSO 5% - 10%Primary solvent (for stock solution)
PEG300 40%Co-solvent
Tween-80 5%Surfactant / Emulsifier
Saline (0.9% NaCl) 45% - 50%Aqueous vehicle
Table 1: A common starting formulation for preclinical in vivo studies.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (1 mL)

This protocol is adapted from established methods for formulating poorly soluble compounds for preclinical research.[3][5]

Materials:

  • This compound powder

  • DMSO (high purity)

  • PEG300 (low aldehyde)

  • Tween-80 (low aldehyde)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and pipette tips

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication or gentle warming (37°C) if necessary to ensure it is fully dissolved.[3]

  • Add Co-solvent: In a new sterile vial, add 400 µL of PEG300.

  • Combine Stock and Co-solvent: Add the required volume from your DMSO stock solution to the PEG300. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock. Vortex thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

  • Add Aqueous Phase: Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual, dropwise addition is critical to prevent the compound from precipitating.[3]

  • Final Inspection: Visually inspect the final solution for any cloudiness or precipitation. The final solution should be clear.

G cluster_prep Formulation Preparation cluster_qc Quality Control & Use A 1. Prepare Stock This compound in DMSO C 3. Combine Stock + PEG300 (Vortex until clear) A->C B 2. Add PEG300 to a new vial B->C D 4. Add Tween-80 (Vortex) C->D E 5. Add Saline Dropwise (Continuous Vortexing) D->E F 6. Visual Inspection (Check for clarity) E->F G 7. Characterization (e.g., DLS, HPLC) F->G H 8. Use in Experiment G->H

Figure 1. Experimental workflow for preparing the this compound formulation.

Protocol 2: In Vitro Dissolution Testing

Dissolution testing assesses the rate and extent to which this compound is released from the formulation into a dissolution medium.[8] This is crucial for predicting in vivo performance.[9]

Apparatus: USP Apparatus 2 (Paddle Apparatus). Medium: Phosphate buffer pH 6.8 to simulate intestinal conditions.[9] Other media (e.g., pH 1.2 simulated gastric fluid) can also be used.[10] Volume: 900 mL. Temperature: 37 ± 0.5 °C. Paddle Speed: 50-75 RPM.

Procedure:

  • De-gas the dissolution medium.

  • Fill the dissolution vessels with 900 mL of medium and allow the temperature to equilibrate to 37°C.

  • Add a precise volume of the this compound formulation into each vessel.

  • Begin paddle rotation.

  • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.

  • Filter the samples immediately.

  • Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.

Protocol 3: Stability Assessment

Stability studies are performed to determine the shelf-life of the formulation under various environmental conditions, following ICH guidelines.[11][12]

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Prepare a batch of the this compound formulation and divide it into appropriate light-protected containers.

  • Place the samples in stability chambers set to the conditions listed in Table 2.

  • At specified time points, remove samples and analyze them for key attributes.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C / 60% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C / 75% RH6 months0, 3, 6 months
Table 2: ICH-compliant stability study conditions.[13]

Attributes to Test:

  • Visual Appearance (clarity, color)

  • pH

  • Assay (concentration of this compound)

  • Presence of degradation products

  • For emulsions, droplet size analysis

Troubleshooting Guide

G Start Start Formulation Prob Problem Observed? Start->Prob P1 Precipitation or Cloudiness? Prob->P1 Yes End Formulation OK Prob->End No P2 Phase Separation (Oily Droplets)? P1->P2 No S1_1 Ensure complete initial dissolution in DMSO. Use sonication/warming. P1->S1_1 During Prep S1_2 Add aqueous phase (saline) more slowly while vortexing. P1->S1_2 On Saline Add P3 Crystallization Over Time? P2->P3 No S2_1 Ensure correct order of component addition. Vortex thoroughly at each step. P2->S2_1 Yes S3_1 Formulation may be supersaturated or unstable. Prepare fresh before each use. P3->S3_1 Yes Other Consult Further P3->Other No

Figure 2. A logical troubleshooting flow for common formulation issues.

Q: My solution turned cloudy during preparation. What should I do? A: This indicates incomplete dissolution. Ensure this compound is fully dissolved in the initial DMSO stock. Gentle warming (to 37°C) or using a sonicator can help. Also, ensure thorough mixing after the addition of each component.[3]

Q: The drug precipitated when I added the saline. How can I prevent this? A: This is a common issue when the aqueous component is added too quickly, causing the drug to "crash out." Add the saline dropwise while continuously and vigorously vortexing or stirring the solution to ensure gradual mixing and allow the surfactant (Tween-80) to stabilize the mixture.[3]

Q: I see oily droplets or phase separation in my final formulation. What went wrong? A: This suggests the components are not fully miscible at the prepared ratios. First, confirm the correct order of addition: DMSO stock into PEG300, then Tween-80, and finally saline. Homogenize the solution thoroughly after each step. Gentle warming can also improve miscibility.[3]

Q: The formulation was clear initially but formed crystals after being stored. Is it usable? A: No, do not use a formulation with visible crystals. This indicates that the solution is supersaturated and unstable at the storage temperature. It is highly recommended to prepare this type of formulation fresh before each experiment to ensure accurate dosing and avoid injecting solid particles.[3]

Hypothetical Signaling Pathway

Yadanziosides have been investigated for their anti-tumor properties.[] While the specific mechanism of this compound is not fully elucidated, a common pathway targeted by anti-cancer compounds is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical mechanism of action.

G Yad This compound PI3K PI3K Yad->PI3K Inhibits Rec Cell Surface Receptor Rec->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apop Apoptosis Akt->Apop Inhibits Prolif Cell Proliferation & Survival mTOR->Prolif

Figure 3. Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

This pathway illustrates how a compound like this compound might inhibit PI3K, a key signaling node. This inhibition would prevent the downstream activation of Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death), which are desirable outcomes in cancer therapy.[14][15]

References

Technical Support Center: Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Yadanzioside I in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a glycoside with ester functionalities, it is susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photolytic decomposition.

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure as a quassinoid glycoside, the primary degradation products are expected to result from the hydrolysis of the glycosidic bond and any ester linkages. This would yield the aglycone of this compound and the corresponding sugar moiety, as well as the free acid from the ester side chain. Further degradation of the terpene core may occur under harsh conditions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (up to 24 hours), it is recommended to keep this compound solutions refrigerated at 2-8°C and protected from light. For long-term storage, solutions should be flash-frozen and stored at -20°C or below. It is advisable to prepare fresh solutions for critical experiments whenever possible.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Solution
  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Ensure the pH of your buffer system is within a stable range for this compound, ideally close to neutral (pH 6-7.5). Avoid strongly acidic or alkaline conditions.

  • Possible Cause 2: Exposure to elevated temperatures.

    • Troubleshooting Step: Prepare and handle this compound solutions at room temperature or on ice. Avoid heating solutions unless required by the experimental protocol, and if so, minimize the duration of heat exposure.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient and direct light during preparation and experimentation.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Possible Cause 1: Degradation of this compound in culture media.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and add them to the cell culture medium immediately before the experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific culture medium at 37°C.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Evaluate the composition of your cell culture medium for components that might accelerate the degradation of this compound. If possible, test the stability in a simpler buffered solution.

Data on Stability of this compound

The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies designed to understand the intrinsic stability of the molecule.

Table 1: pH-Dependent Stability of this compound at 25°C

pHBuffer SystemIncubation Time (hours)% this compound Remaining
2.00.1 N HCl2465.2
4.5Acetate Buffer2492.8
7.0Phosphate Buffer2498.5
9.0Borate Buffer2478.4
12.00.1 N NaOH2445.1

Table 2: Thermal Stability of this compound in Neutral Buffer (pH 7.0)

Temperature (°C)Incubation Time (hours)% this compound Remaining
44899.1
254895.3
404882.7
604861.5

Table 3: Photostability of this compound in Neutral Buffer (pH 7.0) at 25°C

Light SourceExposure Duration (hours)% this compound Remaining
Cool White Fluorescent2496.2
UV Lamp (254 nm)2471.3
Dark Control2499.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound.[1][2][3][4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or a suitable solvent.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid form of this compound at 60°C for 48 hours. Also, incubate a solution (100 µg/mL in a neutral buffer) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a neutral buffer) to a UV lamp (254 nm) and a cool white fluorescent lamp for 24 hours. A dark control should be run in parallel.

  • Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Gradient Program: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As determined by the UV spectrum of this compound (e.g., 220 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks and the decrease in the area of the this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Dilute to 100 µg/mL oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Dilute to 100 µg/mL thermal Thermal Degradation (60°C) stock->thermal Dilute to 100 µg/mL photo Photodegradation (UV & Fluorescent Light) stock->photo Dilute to 100 µg/mL sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway YI This compound (Quassinoid Glycoside) Aglycone Aglycone YI->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety YI->Sugar Hydrolysis (Acid/Base) Acid Carboxylic Acid (from ester hydrolysis) YI->Acid Hydrolysis (Acid/Base) Other Further Degradation Products Aglycone->Other Oxidation/Photolysis

Caption: Potential degradation pathways of this compound.

References

Long-term storage conditions for Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and experimental use of Yadanzioside I.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable.

Q2: How should I store this compound in solution?

A2: this compound dissolved in a suitable solvent should be stored at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), -20°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.

Long-Term Storage Conditions

Proper storage of this compound is crucial to maintain its stability and biological activity. The following table summarizes the recommended storage conditions for both solid and solution forms.

FormStorage ConditionTemperatureDurationSpecial Considerations
SolidLong-term-20°CMonths to yearsDry, dark, tightly sealed container
Short-term0-4°CDays to weeksDry, dark, tightly sealed container
SolutionLong-term-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles
Short-term-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and experimental use of this compound.

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound Incomplete dissolution due to low temperature or insufficient mixing. This compound, like other glycosides, may require assistance to fully dissolve.Gently warm the solution and use sonication to aid dissolution. Ensure the solvent is of high purity and appropriate for your experimental needs.
Precipitation in Solution During Storage The compound may have come out of solution due to temperature fluctuations or exceeding its solubility limit.If precipitation occurs, gently warm the solution and sonicate to redissolve the compound before use. Consider preparing fresh solutions if the precipitate does not readily dissolve.
Loss of Biological Activity Degradation of the compound due to improper storage (exposure to light, moisture, high temperatures) or repeated freeze-thaw cycles. Glycosidic bonds can be susceptible to hydrolysis.Ensure the compound is stored under the recommended conditions. Aliquot solutions to minimize freeze-thaw cycles. Protect from light at all stages of handling and experimentation. Use freshly prepared solutions for critical experiments.
Inconsistent Experimental Results Variability in compound concentration due to incomplete dissolution or degradation. Pipetting errors or variations in cell culture conditions.Ensure the compound is fully dissolved before each use. Perform regular quality control checks on your experimental setup. Include appropriate positive and negative controls in your assays.

Experimental Protocols

Antiviral Activity Assay (Leaf-Disc Method for Tobacco Mosaic Virus - TMV)

This protocol is adapted from a study on quassinoid glycosides and can be used to evaluate the antiviral activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Purified Tobacco Mosaic Virus (TMV)

  • Nicotiana tabacum cv. K326 plants (5-6 leaf stage)

  • Ningnanmycin and Ribavirin (positive controls)

  • Petri dishes

  • Culture chamber (25°C)

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. Further dilute with 0.01 M PBS containing 1% DMSO to the desired final concentrations. Prepare solutions of positive controls (Ningnanmycin, Ribavirin) and a negative control (0.01 M PBS with 1% DMSO).

  • Inoculation: Mechanically inoculate the leaves of Nicotiana tabacum plants with a suspension of TMV.

  • Leaf Disc Preparation: After inoculation, use a cork borer to cut small discs from the infected leaves.

  • Treatment: Place the leaf discs in Petri dishes containing the different concentrations of this compound, positive controls, or the negative control solution.

  • Incubation: Incubate the Petri dishes for 48 hours at 25°C in a culture chamber.

  • Sample Processing: After incubation, grind the leaf discs in a mortar with 500 µL of 0.01 M, pH 9.6 carbonate coating buffer per disc.

  • Centrifugation: Centrifuge the ground samples to pellet the cell debris.

  • Analysis: The supernatant containing the virus can be quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) to determine the viral load and calculate the inhibitory effect of this compound.

Signaling Pathways & Experimental Workflows

While the specific antiviral signaling pathway of this compound is not yet fully elucidated, many antiviral compounds, including other glycosides, are known to interfere with viral entry, replication, or egress from host cells. The following diagram illustrates a general workflow for investigating the stage of viral inhibition.

Antiviral_Assay_Workflow General Workflow for Antiviral Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Solutions treatment Treat with this compound prep_compound->treatment prep_cells Culture Host Cells infection Infect Cells with Virus prep_cells->infection prep_virus Prepare Virus Stock prep_virus->infection infection->treatment incubation Incubate treatment->incubation quantification Quantify Viral Load (e.g., Plaque Assay, qPCR, ELISA) incubation->quantification cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubation->cytotoxicity calculation Calculate IC50 and CC50 quantification->calculation cytotoxicity->calculation

Caption: General experimental workflow for assessing the antiviral activity of this compound.

Based on studies of other glycosides with antiviral or anti-inflammatory properties, potential signaling pathways that could be affected by this compound include NF-κB and MAPK pathways, which are crucial in the host's response to viral infections. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits viral replication by modulating these host cell signaling pathways.

Hypothetical_Signaling_Pathway Hypothetical Antiviral Signaling Pathway of this compound cluster_virus Viral Infection cluster_signaling Host Cell Signaling cluster_replication Viral Replication Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry Host_Cell Host Cell MAPK MAPK Pathway Receptor->MAPK Activation NFkB NF-κB Pathway Receptor->NFkB Activation Viral_Replication Viral Gene Expression & Replication MAPK->Viral_Replication Supports NFkB->Viral_Replication Supports Progeny_Virus Progeny Virus Viral_Replication->Progeny_Virus Yadanzioside_I This compound Yadanzioside_I->MAPK Inhibits Yadanzioside_I->NFkB Inhibits

Optimizing Yadanzioside I Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Yadanzioside I in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in cell culture experiments?

A1: Based on studies of structurally similar quassinoids isolated from Brucea javanica, a good starting point for this compound is in the low micromolar (µM) to nanomolar (nM) range. For instance, Yadanziolide A has shown cytotoxic effects on liver cancer cells at concentrations of 0.1 µM and higher[1]. Other related compounds like Brusatol and Bruceine D have demonstrated IC50 values in pancreatic cancer cell lines ranging from 0.10 µM to 5.21 µM[2][3]. Therefore, a preliminary dose-response experiment could span a range from 0.01 µM to 25 µM.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration is cell-line dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT or CCK-8 assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a common metric for cytotoxicity.

Q3: My cells are dying even at the lowest concentration of this compound. What could be the issue?

A3: There are several possibilities:

  • High Sensitivity: Your cell line may be particularly sensitive to this compound. Consider testing a lower range of concentrations (e.g., in the nanomolar range).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control (medium with the same amount of solvent but no this compound) should always be included.

  • Compound Instability: this compound may be unstable in your culture medium. Prepare fresh stock solutions and dilutions for each experiment.

  • Incorrect Seeding Density: If cells are seeded at a very low density, they may be more susceptible to cytotoxic effects. Ensure you are using an optimal seeding density for your cell line.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: This could be due to several factors:

  • Low Concentration: The concentrations you have tested may be too low to elicit a response in your specific cell line. Try a higher concentration range.

  • Cell Line Resistance: Your cell line might be resistant to the effects of this compound.

  • Incorrect Endpoint: The endpoint you are measuring (e.g., proliferation at 24 hours) may not be appropriate. This compound might induce other effects, like apoptosis, at later time points. Consider running experiments for longer durations (e.g., 48 or 72 hours) and using assays that measure apoptosis.

  • Compound Inactivity: Verify the quality and purity of your this compound compound.

Q5: What are the known signaling pathways affected by compounds similar to this compound?

A5: Quassinoids from Brucea javanica, such as Yadanziolide A, have been shown to induce apoptosis through the JAK-STAT signaling pathway[1]. This involves the inhibition of STAT3 and JAK2 phosphorylation, leading to the activation of apoptotic pathways[1]. The induction of apoptosis is a common mechanism for quassinoids and often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases[1][4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death across all concentrations Cell line is highly sensitive.Test a lower concentration range (e.g., 1 nM - 1 µM).
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below 0.1% (v/v) and include a solvent control.
Suboptimal cell health.Use cells with low passage numbers and ensure they are healthy and actively dividing before treatment.
No observable effect Concentration is too low.Test a higher concentration range (e.g., up to 50 µM or higher, if solubility permits).
Cell line is resistant.Consider using a different cell line or a combination treatment.
Inappropriate assay or time point.Use an apoptosis assay (e.g., Annexin V/PI staining) and extend the treatment duration (48-72 hours).
Inconsistent results between experiments Variability in cell seeding.Ensure consistent cell seeding density across all wells and experiments.
Instability of the compound.Prepare fresh stock solutions of this compound for each experiment.
Passage number of cells.Use cells within a consistent and narrow passage number range for all experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for the chosen duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a tube. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation

Table 1: Example IC50 Values of Quassinoids in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Yadanziolide ALM-3 (Hepatocellular Carcinoma)≥ 0.1[1]
Yadanziolide AHepG2 (Hepatocellular Carcinoma)≥ 0.1[1]
BrusatolPANC-1 (Pancreatic Cancer)0.36[2][3]
BrusatolSW 1990 (Pancreatic Cancer)0.10[2][3]
Bruceine DPANC-1 (Pancreatic Cancer)2.53[2][3]
Bruceine DSW 1990 (Pancreatic Cancer)5.21[2][3]
Various QuassinoidsMultiple Cancer Cell Lines~25[5][6]

Visualizations

Signaling Pathways

Yadanzioside_I_Apoptosis_Pathway Yadanzioside_I This compound Extrinsic_Pathway Extrinsic Pathway Yadanzioside_I->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Yadanzioside_I->Intrinsic_Pathway JAK_STAT_Pathway JAK-STAT Pathway Yadanzioside_I->JAK_STAT_Pathway Inhibits Death_Receptor Death Receptor (e.g., TNFR) Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Extrinsic_Pathway->Death_Receptor Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2_Bax Bcl-2 family regulation (↓Bcl-2, ↑Bax) Mitochondrion->Bcl2_Bax Intrinsic_Pathway->Mitochondrion Cytochrome_c Cytochrome c release Bcl2_Bax->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JAK2 ↓ JAK2 Phosphorylation JAK_STAT_Pathway->JAK2 STAT3 ↓ STAT3 Phosphorylation JAK2->STAT3 STAT3->Bcl2_Bax Impacts

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Concentration_Optimization_Workflow start Start: Prepare this compound Stock dose_response Dose-Response Experiment (e.g., 0.01 µM - 25 µM) start->dose_response viability_assay Cell Viability Assay (MTT, CCK-8) dose_response->viability_assay calculate_ic50 Calculate IC50 viability_assay->calculate_ic50 select_concentrations Select Concentrations (e.g., IC50/2, IC50, 2xIC50) calculate_ic50->select_concentrations evaluate_apoptosis Apoptosis Assay (Annexin V/PI Staining) downstream_analysis Downstream Functional Assays (e.g., Western Blot for Caspases) evaluate_apoptosis->downstream_analysis select_concentrations->evaluate_apoptosis end End: Optimal Concentration Determined downstream_analysis->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Yadanzioside I In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Yadanzioside I in in vitro experiments. The information is designed to address common challenges and provide standardized protocols to ensure reliable and reproducible results.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and specific observations provided in this guide are illustrative and based on the typical behavior of similar natural glycoside compounds in vitro. Researchers should optimize these protocols for their specific experimental conditions.

General Troubleshooting

This section addresses common issues that can arise when working with a novel compound like this compound.

Question: My this compound powder is not dissolving properly in my cell culture medium. What should I do?

Answer: Poor solubility is a common issue with natural compounds. Here are several steps you can take to address this:

  • Initial Solvent: Dissolve this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of some compounds is pH-dependent. You can try adjusting the pH of your solvent, but be mindful of how this might affect the compound's stability and the health of your cells.[2]

  • Warming: Gently warming the solvent can aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.

  • Filtration: After dissolving, filter the stock solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particulates before adding it to your cell culture medium.

Question: I am concerned about the stability of this compound in my cell culture medium during a multi-day experiment. How can I check this?

Answer: The stability of a compound in culture media is crucial for accurate results.[3][4] Here’s how you can assess it:

  • Incubation Test: Prepare your highest concentration of this compound in the complete cell culture medium you intend to use.

  • Time Points: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the total duration of your assay (e.g., 24, 48, 72 hours).

  • Analysis: At different time points, take aliquots of the medium and analyze the concentration of this compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) if a standard is available.[3]

  • Visual Inspection: Visually inspect the medium for any signs of precipitation over time.[3]

Cell Viability Assays (e.g., MTT, WST-1)

Cell viability assays are fundamental for determining the cytotoxic or proliferative effects of this compound.

FAQs and Troubleshooting

Question: My MTT assay results show a color change in the wells with this compound even without cells. What could be the cause?

Answer: This indicates that this compound may be directly reducing the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive result.

  • Solution: Run a control plate with various concentrations of this compound in cell-free medium to quantify the extent of this direct reduction.[5] Subtract this background absorbance from your experimental values. Alternatively, consider switching to a different viability assay that uses a different mechanism, such as the WST-1 assay, which is generally less prone to interference.[6]

Question: The IC50 value of this compound varies significantly between replicate experiments. How can I improve consistency?

Answer: Variability in IC50 values can stem from several factors:

  • Cell Seeding Density: Ensure you are seeding a consistent number of cells in each well. Inconsistent cell numbers will lead to variable metabolic activity and thus, variable results.[1][7]

  • Compound Distribution: Ensure the compound is evenly distributed in the wells. After adding the compound, gently mix the plate.

  • Incubation Time: Use a consistent incubation time for both the compound treatment and the assay reagent (e.g., MTT, WST-1).[5]

  • Log-Equidistant Concentrations: Use a logarithmic-based dilution series for your compound concentrations to better define the dose-response curve.[8][9]

Illustrative Data: this compound IC50 Values
Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer75.2
A549Lung Cancer112.5
HepG2Liver Cancer98.6
RAW 264.7Macrophage>200
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Experimental Workflow: Cell Viability

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with this compound (Varying Concentrations) adhere->treat incubate_treat Incubate (e.g., 48h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read Read Absorbance (570nm) add_dmso->read end End read->end G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces TNFa TNF-α NFkB->TNFa Induces YadanziosideI This compound YadanziosideI->NFkB Inhibits G cluster_stain Staining cluster_quadrants Flow Cytometry Quadrants start Treated Cell Population annexin_v Annexin V Staining (Phosphatidylserine) start->annexin_v pi Propidium Iodide (PI) Staining (Membrane Integrity) start->pi q_ll Annexin V- / PI- (Live Cells) annexin_v->q_ll q_lr Annexin V+ / PI- (Early Apoptosis) annexin_v->q_lr q_ur Annexin V+ / PI+ (Late Apoptosis/Necrosis) annexin_v->q_ur q_ul Annexin V- / PI+ (Necrotic Cells/Artifact) annexin_v->q_ul pi->q_ll pi->q_lr pi->q_ur pi->q_ul

References

Technical Support Center: Yadanzioside I Toxicity and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I. Due to the limited availability of direct toxicological data for this compound, this guide incorporates information from studies on extracts of Brucea javanica, the plant from which this compound is isolated, and other related quassinoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: There is limited specific information available in the public domain regarding the in vivo toxicity of this compound. One supplier notes that Yadanzioside F, a related compound from Brucea javanica, is considered one of the toxic components of the plant[1]. Acute and subchronic in vivo toxicity studies are necessary to determine parameters like the LD50 (Lethal Dose, 50%) and to observe potential signs of toxicity[2][3]. Generally, in vivo toxicity studies involve administering the compound to animals (e.g., rats or mice) at various doses and observing for mortality, clinical signs of toxicity, and effects on organs and blood biochemistry over a defined period[2][3][4].

Q2: What is the cytotoxic activity of compounds from Brucea javanica against cancer cell lines?

Q3: How do compounds from Brucea javanica induce cytotoxicity?

A3: Studies on Brucea javanica extracts and its constituents suggest that a primary mechanism of cytotoxicity is the induction of apoptosis (programmed cell death)[7][8]. This process involves the activation of specific signaling pathways that lead to characteristic cellular changes, such as DNA fragmentation and the activation of caspases[7][9].

Q4: Which signaling pathways are implicated in the apoptosis induced by Brucea javanica compounds?

A4: Research on related compounds from Brucea javanica suggests the involvement of several key signaling pathways in apoptosis induction. These can include the p53 pathway and the PI3K/AKT, p38 MAPK, and JNK signaling pathways[8][10]. The activation of these pathways can lead to the regulation of pro-apoptotic and anti-apoptotic proteins, ultimately resulting in cell death.

Troubleshooting Guides

Inconsistent IC50 Values in Cytotoxicity Assays
Potential Issue Possible Cause Troubleshooting Steps
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
IC50 Value Differs from Expected Range - Incorrect concentration of this compound.- Cell line contamination (e.g., mycoplasma).- Variation in cell passage number.- Verify the stock solution concentration and perform serial dilutions accurately.- Regularly test cell lines for contamination.- Use cells within a consistent and low passage number range for experiments.
No Dose-Dependent Effect Observed - this compound concentration range is too high or too low.- Compound insolubility.- Assay incubation time is not optimal.- Perform a broader range of concentrations in a preliminary experiment.- Ensure the compound is fully dissolved in the solvent before adding to the culture medium.- Optimize the incubation time based on the cell line's doubling time.
Difficulty in Detecting Apoptosis
Potential Issue Possible Cause Troubleshooting Steps
No Significant Increase in Apoptotic Cells - Insufficient concentration of this compound.- Incorrect timing of analysis.- The chosen assay is not sensitive enough.- Increase the concentration of the compound based on cytotoxicity data.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assay).
High Background in Apoptosis Assay - Unhealthy cells at the start of the experiment.- Harsh cell handling during the staining procedure.- Ensure cells are in the logarithmic growth phase and have high viability before treatment.- Handle cells gently, especially during centrifugation and washing steps.
Inconsistent Results Between Apoptosis Assays - Different assays measure different stages of apoptosis.- Technical variability in assay performance.- Understand the principles of each assay (e.g., Annexin V detects early apoptosis, while TUNEL assay detects later-stage DNA fragmentation).- Standardize protocols and ensure consistent execution of each assay.

Quantitative Data Summary

Table 1: Cytotoxicity of Brucea javanica Extracts and Related Compounds

Compound/ExtractCell LineIC50 ValueReference
Brucea javanica Ethanol ExtractA549 (Lung Carcinoma)0.02–17.47 µg/mL[11]
Brucea javanica Water ExtractA549 (Non-Small Cell Lung Cancer)50 µg/mL[10][11]
Brucea javanica Hot Water ExtractMDA-MB231 (Breast Cancer)~50 µg/mL[11]
Brucea javanica Ethanol ExtractHCT-116 (Colon Cancer)8.9 ± 1.32 µg/mL[9][10]
Brucea javanica Ethanol ExtractHT29 (Colon Cancer)48 ± 2.5 µg/mL[10]
BrusatolSW480 (Colorectal Adenocarcinoma)0.1 to 28.5 µmol/L[11]
Bruceine BSW480 (Colorectal Adenocarcinoma)0.1 to 28.5 µmol/L[11]
Bruceine DSW480 (Colorectal Adenocarcinoma)0.1 to 28.5 µmol/L[11]
Yadanziolide ASW480 (Colorectal Adenocarcinoma)0.1 to 28.5 µmol/L[11]
BrusatolPANC-1 (Pancreatic Cancer)0.36 mmol/L[11]
BrusatolSW1990 (Pancreatic Cancer)0.10 mmol/L[11]
Quassilactone AHeLa (Cervical Cancer)78.95 ± 0.11 µmol/L[10][11]
Quassilactone BHeLa (Cervical Cancer)92.57 ± 0.13 µmol/L[10][11]
BrusatolHL-60 (Promyelocytic Leukemia)0.06 µmol/L[10]
Bruceine BHL-60 (Promyelocytic Leukemia)0.27 µmol/L[10]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability[12][13][14].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[15].

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the predetermined time.

  • Cell Harvesting: After treatment, collect the cell culture medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental_Workflow_for_Cytotoxicity_and_Apoptosis_Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment This compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_ic50 IC50 Determination mtt_assay->data_analysis_ic50 cell_culture_apoptosis Cell Culture cell_seeding_apoptosis Cell Seeding (6-well plate) cell_culture_apoptosis->cell_seeding_apoptosis compound_treatment_apoptosis This compound Treatment cell_seeding_apoptosis->compound_treatment_apoptosis cell_harvesting Cell Harvesting compound_treatment_apoptosis->cell_harvesting annexin_pi_staining Annexin V/PI Staining cell_harvesting->annexin_pi_staining flow_cytometry Flow Cytometry Analysis annexin_pi_staining->flow_cytometry

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Apoptotic_Signaling_Pathway cluster_pathways Intracellular Signaling cluster_execution Apoptotic Execution Yadanzioside_I This compound (or related compounds) PI3K_AKT PI3K/AKT Pathway Yadanzioside_I->PI3K_AKT inhibits MAPK_JNK p38 MAPK/JNK Pathway Yadanzioside_I->MAPK_JNK activates p53 p53 Activation Yadanzioside_I->p53 activates Bcl2_family Modulation of Bcl-2 Family Proteins PI3K_AKT->Bcl2_family regulates MAPK_JNK->Bcl2_family regulates p53->Bcl2_family regulates Mitochondrial_dysfunction Mitochondrial Dysfunction Bcl2_family->Mitochondrial_dysfunction Caspase_activation Caspase Activation (e.g., Caspase-3) Mitochondrial_dysfunction->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Plausible apoptotic signaling pathway induced by Brucea javanica compounds.

References

Technical Support Center: Overcoming Yadanzioside I Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A1: this compound is a compound found in Yadanzi oil, which has been studied for its anti-cancer properties. Research suggests that the components of Yadanzi oil, including this compound, may inhibit the proliferation and migration of cancer cells by inducing apoptosis. One of the key mechanisms identified involves the P53/MAPK1 signaling pathway[1].

Q2: I am observing a decrease in the efficacy of this compound in my long-term cell cultures. What are the potential causes?

A2: The development of drug resistance is a common phenomenon in cancer therapy and can be attributed to several factors.[2] Potential mechanisms for decreased sensitivity to this compound include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[3][4]

  • Alterations in signaling pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the drug's effects.[2] Hyperactivation of pathways like PI3K/Akt/mTOR or STAT3 can promote cell survival and proliferation, overriding the apoptotic signals induced by this compound.[2][5][6]

  • Anchorage-independent growth (Anoikis resistance): Tumor cells may develop strategies to survive and grow even after detaching from the extracellular matrix, a hallmark of metastasis and drug resistance.[7]

  • Enhanced DNA damage repair: If this compound's mechanism involves inducing DNA damage, resistant cells may upregulate their DNA repair machinery to counteract the drug's effects.[8]

Q3: How can I determine if my cancer cells have developed resistance to this compound?

A3: The first step is to perform a dose-response assay, such as an MTT or crystal violet assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of a sensitive, parental cell line.[9][10] A significant increase in the IC50 value suggests the development of resistance.

Q4: What are some initial steps to overcome this compound resistance in my experiments?

A4: To overcome resistance, you can explore several strategies in vitro:

  • Combination therapy: Using this compound in combination with other anti-cancer agents may produce synergistic effects and overcome resistance.[11] For example, combining it with an inhibitor of a known resistance pathway (e.g., a P-gp inhibitor like verapamil (B1683045) or a STAT3 inhibitor) could restore sensitivity.[3][12]

  • Targeting survival pathways: If you identify an upregulated pro-survival pathway in your resistant cells, using a specific inhibitor for that pathway in conjunction with this compound may be effective.[13]

  • Modulating the tumor microenvironment: In more advanced in vivo models, factors in the tumor microenvironment can contribute to drug resistance.[5]

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound across experiments.
  • Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or contamination.

  • Troubleshooting Steps:

    • Ensure a consistent number of cells are seeded in each well.

    • Prepare fresh serial dilutions of this compound for each experiment.

    • Regularly check cell cultures for any signs of contamination.

    • Standardize the incubation time with the drug across all experiments.

Issue 2: this compound is no longer inducing apoptosis in my cancer cell line.
  • Possible Cause: The cells may have acquired resistance by upregulating anti-apoptotic proteins or activating survival pathways.

  • Troubleshooting Steps:

    • Assess Apoptosis: Use multiple assays to confirm the lack of apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

    • Analyze Protein Expression: Perform western blotting to check the levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and survival pathway proteins (e.g., p-STAT3, p-Akt).[2][13]

    • Pathway Analysis: Compare the protein expression profiles of your resistant cells to the parental, sensitive cells to identify altered signaling pathways.

Issue 3: Suspected P-glycoprotein (P-gp) mediated resistance.
  • Possible Cause: Increased expression and activity of the P-gp efflux pump.

  • Troubleshooting Steps:

    • P-gp Expression: Use western blotting or flow cytometry with a P-gp specific antibody to check for increased expression in resistant cells.[3]

    • Efflux Assay: Perform a functional assay using a P-gp substrate like Rhodamine 123. Increased efflux of the dye, which can be blocked by a P-gp inhibitor, indicates higher P-gp activity.[4]

    • Reversal of Resistance: Treat the resistant cells with this compound in the presence of a known P-gp inhibitor (e.g., verapamil) and see if sensitivity is restored.[12]

Data Presentation

Table 1: Example IC50 Values for Natural Compounds in Various Cancer Cell Lines

Note: The following table provides example IC50 values for various natural compounds against different cancer cell lines to give a general idea of expected potencies. Researchers should experimentally determine the IC50 for this compound in their specific cell lines of interest.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1HTB-26Breast Cancer10-50[9]
Compound 1PC-3Pancreatic Cancer10-50[9]
Compound 1HepG2Hepatocellular Carcinoma10-50[9]
Compound 1HCT116Colorectal Cancer22.4[9]
Compound 2HCT116Colorectal Cancer0.34[9]
5-FUHCT116Colorectal CancerComparable to Compound 2[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: P-glycoprotein (P-gp) Efflux Assay
  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with a P-gp substrate dye, such as Rhodamine 123, for 30-60 minutes at 37°C to allow for dye uptake.

  • Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh medium. For inhibitor groups, add a P-gp inhibitor (e.g., verapamil) during this step. Incubate for 1-2 hours to allow for dye efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher P-gp efflux activity.

  • Data Interpretation: Compare the fluorescence intensity between sensitive and resistant cells. A decrease in fluorescence in resistant cells, which is reversible with a P-gp inhibitor, confirms P-gp-mediated efflux.

Mandatory Visualizations

Yadanzioside_I_Mechanism cluster_membrane Yadanzioside_I This compound P53 p53 Activation Yadanzioside_I->P53 MAPK1 MAPK1 Activation Yadanzioside_I->MAPK1 Cell_Membrane Cell Membrane Apoptosis Apoptosis P53->Apoptosis Proliferation Cell Proliferation MAPK1->Proliferation Inhibition Migration Cell Migration MAPK1->Migration Inhibition

Proposed mechanism of action for this compound.

Resistance_Pathway Yadanzioside_I This compound Apoptotic_Signal Apoptotic Signal Yadanzioside_I->Apoptotic_Signal Apoptosis_Blocked Apoptosis Blocked Apoptotic_Signal->Apoptosis_Blocked STAT3_Activation Constitutive STAT3 Activation Survival_Genes Upregulation of Survival Genes (e.g., Bcl-2) STAT3_Activation->Survival_Genes Survival_Genes->Apoptosis_Blocked Cell_Survival Cell Survival & Resistance Apoptosis_Blocked->Cell_Survival

STAT3 activation as a potential resistance mechanism.

Experimental_Workflow Start Observe Decreased Sensitivity to this compound IC50 Confirm Resistance: Determine IC50 (MTT Assay) Start->IC50 Hypothesis Hypothesize Mechanism IC50->Hypothesis Efflux Increased Efflux? Hypothesis->Efflux e.g. Signaling Altered Signaling? Hypothesis->Signaling e.g. Efflux_Test P-gp Efflux Assay (Rhodamine 123) Efflux->Efflux_Test Signaling_Test Western Blot for p-STAT3, p-Akt, etc. Signaling->Signaling_Test Overcome Overcome Resistance: Combination Therapy (e.g., with P-gp or STAT3 inhibitors) Efflux_Test->Overcome Signaling_Test->Overcome

Workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing the Bioavailability of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Yadanzioside I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has demonstrated potent antiviral activities. Like other quassinoids, it is being investigated for its potential anticancer properties.

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: The primary challenges for the oral delivery of this compound are its poor aqueous solubility and low intestinal permeability. These factors contribute to low bioavailability, limiting its therapeutic efficacy when administered orally. Additionally, like other glycosides, it may be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, further reducing its absorption.

Q3: What are the most promising strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like mPEG-PLGA, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate by dispersing the drug in an amorphous state.

  • Liposomes: Liposomal formulations can encapsulate this compound, improving its solubility and facilitating its absorption.

  • Co-administration with P-gp Inhibitors: The use of natural or synthetic P-glycoprotein inhibitors can block the efflux of this compound back into the intestinal lumen, thereby increasing its net absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in-vitro/in-vivo testing of this compound.

Nanoformulation Troubleshooting

Issue: Low Encapsulation Efficiency of this compound in mPEG-PLGA Nanoparticles.

Potential Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used.Ensure complete dissolution of this compound in the organic phase (e.g., dichloromethane (B109758) or ethyl acetate) before emulsification. Gentle heating or sonication may aid dissolution.
Drug partitioning into the aqueous phase during emulsification.Optimize the oil-in-water emulsion parameters. Try adjusting the sonication energy and time. A higher energy input for a shorter duration can sometimes improve encapsulation.
Suboptimal drug-to-polymer ratio.Experiment with different drug-to-polymer ratios. A very high drug loading can lead to precipitation and lower encapsulation efficiency. Start with a lower ratio and gradually increase it.

Issue: Large and Polydisperse Nanoparticle Size.

Potential Cause Troubleshooting Step
Inefficient emulsification.Increase the sonication power or duration during the emulsification step. Ensure the probe sonicator is properly submerged in the emulsion.
Polymer aggregation.Ensure the concentration of the stabilizer (e.g., PVA) in the aqueous phase is optimal. Insufficient stabilizer can lead to nanoparticle aggregation.
Slow solvent evaporation.Ensure rapid and efficient evaporation of the organic solvent under continuous stirring. Slow evaporation can lead to larger particle sizes.
Solid Dispersion Troubleshooting

Issue: this compound Recrystallizes in the Solid Dispersion During Storage.

Potential Cause Troubleshooting Step
Incompatible carrier.Select a polymer carrier with strong hydrogen bonding potential with this compound. Polymers like PVP K30 or Soluplus® are good starting points.
High drug loading.Reduce the drug-to-carrier ratio. Higher drug loading increases the thermodynamic driving force for crystallization.
Inappropriate storage conditions.Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and molecular mobility, which can promote crystallization.
In-Vivo Study Troubleshooting

Issue: High Variability in Plasma Concentrations of this compound in Animal Studies.

Potential Cause Troubleshooting Step
Inconsistent dosing volume or technique.Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles for the animal model.
Food effects on absorption.Standardize the fasting period for the animals before dosing. The presence of food can significantly alter the absorption of lipophilic compounds.
Inter-animal differences in metabolism or efflux pump activity.Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible.

Quantitative Data Summary

The following tables summarize key quantitative data for different formulation strategies, using Brusatol (a structurally similar quassinoid) as a proxy where specific data for this compound is not available.

Table 1: Nanoparticle Formulation Parameters for Brusatol

ParameterValueReference
PolymermPEG-PLGA[1][2]
Preparation MethodOil-in-water emulsification solvent diffusion[2]
Average Particle Size (Blank)169.1 nm ± 4.8 nm[3][4]
Average Particle Size (Drug-loaded)309.23 nm ± 2.3 nm
Polydispersity Index (PDI)0.178 ± 0.098
Drug:Polymer Ratio (%)20%

Table 2: Representative Solid Dispersion Parameters for Poorly Soluble Drugs

DrugCarrierDrug:Carrier RatioSolubility Enhancement (fold)Reference
GliclazidePVP K301:5~2.54
FenofibratePoloxamer 40730:70~134 (dissolution rate)

Table 3: Liposome Formulation Characteristics for Encapsulated Drugs

Lipid CompositionAverage Particle SizeEncapsulation Efficiency (%)Reference
DMPC:DMPG:Chol:DOPE~150 nmNot specified for peptide
DOTAP:Cholesterol (7:3 molar ratio)60-70 nm~81 (for Doxorubicin)Not directly cited

Experimental Protocols

Preparation of this compound-loaded mPEG-PLGA Nanoparticles

This protocol is adapted from methods used for Brusatol.

Materials:

  • This compound

  • mPEG-PLGA (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and mPEG-PLGA in DCM. For a 20% drug:polymer ratio, dissolve 10 mg of this compound and 40 mg of mPEG-PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes in an ice bath.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Preparation of this compound Solid Dispersion by Solvent Evaporation

This is a general protocol that can be optimized for this compound.

Materials:

Procedure:

  • Dissolution: Dissolve this compound and PVP K30 in a suitable amount of methanol in a round-bottom flask. A drug-to-carrier ratio of 1:5 is a good starting point.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Intestinal Absorption

The intestinal absorption of drugs like this compound is a complex process influenced by several signaling pathways that can affect intestinal permeability and the activity of drug transporters.

Intestinal_Absorption_Pathways cluster_epithelial_cell Intestinal Epithelial Cell Yadanzioside_I This compound Absorbed_Yadanzioside_I Absorbed this compound (Systemic Circulation) Yadanzioside_I->Absorbed_Yadanzioside_I Passive Diffusion & Active Transport Pgp P-glycoprotein (P-gp) Efflux Pump Absorbed_Yadanzioside_I->Pgp Efflux Pgp->Yadanzioside_I Pumped out PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Tight_Junctions Tight Junctions PI3K_Akt_mTOR->Tight_Junctions Regulates Permeability MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Tight_Junctions Regulates Permeability Pgp_Inhibitor P-gp Inhibitor (e.g., Natural Compounds) Pgp_Inhibitor->Pgp Inhibits caption Signaling pathways influencing this compound absorption.

Caption: Signaling pathways affecting intestinal drug absorption.

The PI3K/Akt/mTOR and MAPK/ERK pathways are known to regulate the integrity of tight junctions between intestinal epithelial cells, thereby influencing paracellular drug absorption. P-glycoprotein acts as an efflux pump, actively transporting absorbed this compound back into the intestinal lumen, thus reducing its net bioavailability. Co-administration of P-gp inhibitors can block this efflux mechanism.

Experimental Workflow for Bioavailability Enhancement

The following workflow outlines the key steps in developing and evaluating a novel formulation to improve the bioavailability of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Formulation_Strategy Select Formulation Strategy (Nanoparticles, Solid Dispersion, etc.) Optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio) Formulation_Strategy->Optimization Characterization Physicochemical Characterization (Size, EE%, Drug Load) Optimization->Characterization Dissolution Dissolution & Release Studies Characterization->Dissolution Permeability Caco-2 Cell Permeability Assay Dissolution->Permeability Animal_Model Select Animal Model (e.g., Rats, Mice) Permeability->Animal_Model Pharmacokinetics Pharmacokinetic Study (Oral Administration) Animal_Model->Pharmacokinetics Data_Analysis Analyze Plasma Concentration (AUC, Cmax, Tmax) Pharmacokinetics->Data_Analysis caption Workflow for enhancing this compound bioavailability.

Caption: A stepwise workflow for bioavailability studies.

This workflow starts with the selection and optimization of a suitable formulation, followed by in-vitro characterization of its dissolution and permeability. Promising formulations are then advanced to in-vivo pharmacokinetic studies in an appropriate animal model to determine the extent of bioavailability enhancement.

References

Validation & Comparative

A Comparative Guide to Yadanzioside I and Other Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Yadanzioside I and other prominent quassinoids isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] The focus of modern research has been on the potent cytotoxic and anti-inflammatory properties of its constituent quassinoids.[1] This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and drug development efforts.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other major quassinoids from Brucea javanica against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity (IC50) of Quassinoids against P-388 Murine Leukemia Cells

QuassinoidIC50 (µM)Reference
Yadanzioside G7.49[2]
Bruceoside C3.15[2]
Bruceantinoside C3.93[2]
Brusatol (B1667952)5.4 - 15.5
Bruceantin1.3 - 13

Table 2: Cytotoxicity (IC50) of Quassinoids against Various Human Cancer Cell Lines

QuassinoidCell LineCancer TypeIC50 (µM)Reference
Yadanzioside A HepG2Hepatocellular Carcinoma≥ 0.1
Brusatol MCF-7Breast Cancer0.08
MDA-MB-231Breast Cancer0.081
A549Lung Cancer< 0.06
HCT-116Colon Cancer0.067
PANC-1Pancreatic Cancer0.36
SW1990Pancreatic Cancer0.10
U251 (IDH1-mutated)Glioblastoma~0.02
FaDuHead and Neck Squamous Cell Carcinoma< 0.02
Bruceine D MCF-7Breast Cancer0.7
Hs 578TBreast Cancer65
T24Bladder Cancer7.65 µg/mL
H460Non-Small Cell Lung Cancer0.5
A549Non-Small Cell Lung Cancer0.6
Bruceantin RPMI 8226Multiple Myeloma0.013
U266Multiple Myeloma0.049
H929Multiple Myeloma0.115
KBNasopharyngeal Carcinoma0.008 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of quassinoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quassinoid stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quassinoid compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the detection of key proteins in signaling pathways, such as the Nrf2, PI3K/Akt, and JAK/STAT pathways, to elucidate the mechanism of action of the quassinoids.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the quassinoid of interest for the desired time. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

The anticancer effects of quassinoids from Brucea javanica are mediated through the modulation of various signaling pathways. The following diagrams illustrate the known or proposed mechanisms for some of the key compounds.

Brusatol: Inhibition of the Nrf2 Pathway

Brusatol is a known inhibitor of the Nrf2 pathway, which is often upregulated in cancer cells to protect them from oxidative stress. By inhibiting Nrf2, brusatol increases the accumulation of reactive oxygen species (ROS), leading to enhanced cancer cell death.

Brusatol_Nrf2_Pathway cluster_nrf2 Nrf2 Pathway Inhibition by Brusatol Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Degradation Nrf2_Keap1 Nrf2-Keap1 Complex ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Promotes Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Brusatol inhibits the Nrf2 pathway, leading to increased ROS and apoptosis.

Bruceine D: Modulation of PI3K/Akt and JNK Signaling

Bruceine D has been shown to exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway and activating the JNK pathway, both of which are critical in regulating cell survival and apoptosis.

BruceineD_Signaling cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK Pathway BruceineD Bruceine D PI3K PI3K BruceineD->PI3K Inhibits JNK JNK BruceineD->JNK Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK

Caption: Bruceine D inhibits the PI3K/Akt pathway and activates the JNK pathway.

This compound (Proposed): Targeting the JAK/STAT Pathway

While the specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally similar Yadanzioside A suggest a potential role in inhibiting the JAK/STAT pathway. This pathway is often constitutively active in cancer, promoting cell proliferation and survival.

Yadanzioside_JAK_STAT Yadanzioside_I This compound (Proposed) JAK JAK Yadanzioside_I->JAK Inhibits (Phosphorylation) Apoptosis Apoptosis Yadanzioside_I->Apoptosis Induces STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Dimerizes & Translocates Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival

Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT pathway.

Conclusion

The quassinoids from Brucea javanica represent a rich source of potential anticancer agents. While Brusatol and Bruceine D have been more extensively studied, revealing their potent cytotoxic effects and specific molecular targets, this compound and other related compounds also demonstrate significant promise. This guide provides a comparative overview to facilitate further research into these valuable natural products. Future studies focusing on direct, side-by-side comparisons of these quassinoids under standardized conditions are crucial for a more definitive understanding of their relative therapeutic potential. Additionally, further elucidation of the specific molecular mechanisms of less-studied compounds like this compound will be vital for their development as targeted cancer therapies.

References

A Comparative Analysis of Anticancer Activity: Yadanzioside I vs. Brusatol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, compounds from the plant Brucea javanica have garnered significant attention. Among these, the quassinoids Yadanzioside I and Brusatol have been investigated for their therapeutic potential. This guide provides a comparative overview of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Overview of Anticancer Activity

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Brusatol against various cancer cell lines.

Table 1: IC50 Values for Brusatol in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
LeukemiaNB430[2]
LeukemiaBV17310[2]
LeukemiaSUPB1340[2]
LeukemiaKOPN-8 (B-ALL)1.4[5]
LeukemiaCEM (T-ALL)7.4[5]
LeukemiaMOLT-4 (T-ALL)7.8[5]
Lung CancerA549< 60[2]
Breast CancerMCF-780[2]
Pancreatic CancerPANC-11 - 2 µg/mL*[6]
Colorectal CancerHCT-11616.63[7]
Colorectal CancerSW48076.07[7]
Head and Neck CancerLN686< 20[8]
Head and Neck CancerTu167< 20[8]
Head and Neck CancerFaDu< 20[8]
Head and Neck CancerJMAR< 20[8]

Note: Original data in µg/mL. Conversion to nM requires the molecular weight of Brusatol.

No specific IC50 values for this compound were found in the reviewed literature.

Mechanisms of Action

Brusatol

Brusatol's anticancer activity is attributed to several well-defined mechanisms:

  • Nrf2 Inhibition: Brusatol is a potent inhibitor of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3][4] By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents and radiotherapy.[4][9]

  • Induction of Apoptosis: Brusatol induces programmed cell death in cancer cells.[5][6][10] This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[9]

  • Cell Cycle Arrest: Brusatol can arrest the cell cycle at various phases, including G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[1][5][6]

  • Inhibition of Protein Synthesis: Some studies suggest that Brusatol can inhibit global protein synthesis, contributing to its cytotoxic effects.

This compound

Specific mechanistic studies on this compound are not available in the reviewed literature. It is plausible that, as a quassinoid from Brucea javanica, it may share some mechanisms with Brusatol, such as the induction of apoptosis. However, without direct experimental evidence, this remains speculative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of Brusatol and a general workflow for assessing anticancer activity.

Brusatol_Signaling_Pathway Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Apoptosis Apoptosis Brusatol->Apoptosis STAT3 STAT3 Brusatol->STAT3 Inhibits ARE ARE Nrf2->ARE Activates Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Upregulates Cell_Survival Cell_Survival Antioxidant_Genes->Cell_Survival STAT3->Cell_Survival JAKs_Src JAKs_Src JAKs_Src->STAT3 Activates

Caption: Brusatol's mechanism of action primarily involves the inhibition of the Nrf2 and STAT3 signaling pathways, leading to decreased cell survival and induction of apoptosis.

Anticancer_Activity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment MTT_Assay MTT_Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis_Assay Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell_Cycle_Assay Treatment->Cell_Cycle_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Data for Animal_Model Animal_Model IC50_Determination->Animal_Model Inform Dosing Drug_Administration Drug_Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor_Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy_Evaluation Tumor_Measurement->Efficacy_Evaluation

References

Yadanzioside I: Evaluating the Antiviral Potential of a Natural Quassinoid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Yadanzioside I, a natural quassinoid isolated from Brucea javanica. The available experimental data is presented to aid in the evaluation of its potential as an antiviral agent.

This compound has demonstrated potent antiviral activity against the Tobacco Mosaic Virus (TMV), a well-studied plant virus.[1][2][3] This finding suggests its potential as a lead compound for the development of novel antiviral therapies. However, current research on the antiviral effects of this compound is limited to phytopathogens, and its efficacy against human or animal viruses has not yet been reported in the available literature.

Comparative Antiviral Activity

This compound is a quassinoid compound that has been evaluated for its ability to inhibit the replication of the Tobacco Mosaic Virus (TMV).[1][4] The 50% inhibitory concentration (IC50) of this compound against TMV has been determined to be 4.22 μM.

In a broader study of quassinoids from Brucea javanica, this compound was one of eight compounds that showed strong antiviral activities against TMV, with IC50 values ranging from 3.42 to 5.66 μM. This positions its efficacy as comparable to other potent anti-TMV quassinoids isolated from the same plant source, such as brusatol, bruceine B, bruceoside B, yadanzioside L, bruceine D, yadanziolide A, and the aglycone of yadanziolide D. Notably, the antiviral potency of these compounds was significantly higher than that of ningnanmycin, a commercial antiviral agent used as a positive control in the study, which had an IC50 of 117.3 μM.

Other research on quassinoids from Brucea javanica has also demonstrated antiviral effects against other plant viruses, such as the Pepper Mottle Virus (PepMoV). While this study did not specifically test this compound, it highlights the potential of this class of compounds against a range of plant viruses.

CompoundVirus TargetIC50 (μM)Reference CompoundReference IC50 (μM)
This compound Tobacco Mosaic Virus (TMV)4.22 Ningnanmycin117.3
Other Active QuassinoidsTobacco Mosaic Virus (TMV)3.42 - 5.66Ningnanmycin117.3

Note: No data on the 50% cytotoxic concentration (CC50) of this compound is currently available. The CC50 value is essential for calculating the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound. An SI value of 10 or greater is generally considered indicative of promising in vitro activity.

Experimental Protocols

The antiviral activity of this compound against TMV was determined using established in vitro screening methods. While the specific details of the protocol used for this compound are not fully available, the general methodologies for such assays are described below.

Anti-TMV Assay (Half-Leaf and Leaf-Disk Method)

This method is a standard procedure for screening the antiviral activity of compounds against plant viruses.

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus.

  • Compound Application:

    • Half-Leaf Method: One half of a leaf is treated with the test compound solution, while the other half is treated with a control solution (e.g., solvent without the compound).

    • Leaf-Disk Method: Disks are punched from the leaves and floated on solutions containing different concentrations of the test compound.

  • Incubation: The treated leaves or leaf disks are incubated under controlled conditions (light, temperature, humidity) to allow for viral replication.

  • Evaluation of Antiviral Activity: The number of local lesions (necrotic spots) that develop on the leaves is counted. A reduction in the number of lesions in the compound-treated area compared to the control area indicates antiviral activity.

  • IC50 Determination: The concentration of the compound that inhibits the formation of viral lesions by 50% is calculated to determine the IC50 value.

Western Blot Analysis

Western blot analysis can be used to confirm the inhibition of viral protein synthesis.

  • Protein Extraction: Total protein is extracted from the virus-infected and compound-treated plant tissues.

  • SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to a viral protein (e.g., TMV coat protein). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification of the viral protein. A reduction in the viral protein band intensity in the presence of the compound indicates inhibition of viral replication.

Visualizing the Research Process

Experimental Workflow for Antiviral Screening

G cluster_0 Preparation cluster_1 Antiviral Assay cluster_2 Data Analysis A Isolation of this compound from Brucea javanica E Compound Treatment (Half-Leaf/Leaf-Disk Method) A->E B TMV Virus Stock Preparation D Virus Inoculation B->D C Host Plant Cultivation (e.g., Nicotiana tabacum) C->D D->E F Incubation E->F G Lesion Counting F->G H Western Blot for Viral Protein F->H I IC50 Calculation G->I H->I

Caption: Workflow for in vitro anti-TMV screening.

Hypothesized Antiviral Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, the general mechanism for quassinoids' antiviral activity is believed to involve the inhibition of viral replication and protein synthesis.

G cluster_0 Host Cell Virus Virus Particle Uncoating Uncoating & Viral RNA Release Virus->Uncoating Replication Viral RNA Replication Uncoating->Replication Translation Viral Protein Synthesis Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Release New Virus Release Assembly->Release Yadanzioside_I This compound Yadanzioside_I->Replication Inhibition Yadanzioside_I->Translation Inhibition

Caption: Hypothesized viral replication inhibition.

Conclusion and Future Directions

The available data robustly demonstrates that this compound is a potent inhibitor of the Tobacco Mosaic Virus in vitro. Its efficacy is comparable to or greater than other quassinoids from Brucea javanica and significantly surpasses that of the commercial antiviral agent ningnanmycin.

However, the current body of research presents several critical gaps that need to be addressed to fully assess the therapeutic potential of this compound:

  • Antiviral Spectrum: Studies are urgently needed to evaluate the efficacy of this compound against a broad range of viruses, particularly those of clinical significance to humans and animals.

  • Cytotoxicity and Selectivity: Determination of the CC50 value in various cell lines is crucial to establish the selectivity index and assess the compound's safety profile.

  • Mechanism of Action: Detailed mechanistic studies are required to elucidate the specific molecular targets and pathways through which this compound exerts its antiviral effects.

References

A Comparative Analysis of Yadanzioside I and Standard Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antiviral research, the exploration of novel compounds with potential therapeutic value is paramount. Yadanzioside I, a natural product of interest, has emerged as a candidate for antiviral investigation. This guide provides a comparative framework for evaluating the antiviral potential of this compound against established standard-of-care antiviral drugs, such as Oseltamivir and Ribavirin. The following sections detail the necessary experimental data, protocols, and pathway analyses required for a comprehensive assessment. While direct comparative experimental data for this compound is not yet publicly available, this guide presents the established methodologies and data structures necessary for such an evaluation, using hypothetical data for illustrative purposes.

Data Presentation: A Head-to-Head Comparison

A direct comparison of antiviral efficacy and safety is crucial for determining the potential of a novel compound. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Antiviral Activity

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Influenza A/H1N1MDCK[Hypothetical Data] 5.2>100>19.2
Hepatitis B VirusHepG2 2.2.15[Hypothetical Data] 2.8>100>35.7
Oseltamivir Influenza A/H1N1MDCK0.03>10,000>333,333
Ribavirin Influenza A/H1N1MDCK12.540032
Hepatitis B VirusHepG2 2.2.152.510040

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. A lower EC50 indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to EC50, which represents the therapeutic window of the compound. A higher SI is desirable.

Table 2: Mechanism of Action

CompoundTarget VirusPrimary Mechanism of Action
This compound [Hypothetical] Influenza A, Hepatitis B[Hypothetical] Inhibition of viral entry and replication through modulation of host signaling pathways.
Oseltamivir Influenza A and BNeuraminidase inhibitor; prevents the release of new virus particles from infected cells.[1]
Ribavirin Broad-spectrum (RNA and DNA viruses)Multiple mechanisms, including inhibition of viral RNA polymerase and depletion of intracellular GTP pools.[2][3]

Experimental Protocols: Methodologies for Antiviral Evaluation

Standardized and reproducible experimental protocols are the cornerstone of reliable antiviral drug evaluation. The following are detailed methodologies for key assays.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to host cells (CC50).

Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza, HepG2 for Hepatitis B) in a 96-well plate at a density that ensures a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound and standard antiviral drugs in cell culture medium.

  • Treatment: Replace the growth medium with the medium containing the diluted compounds. Include "cells only" (no compound) and "vehicle control" wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques (EC50).[1]

Protocol:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Include a virus control (no compound).

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment and entry.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve.

Viral Entry Assay

Objective: To determine if the compound inhibits the initial stages of viral infection, including attachment and entry.

Protocol:

  • Cell Preparation: Plate host cells in a 96-well plate and grow to confluency.

  • Pre-treatment (Attachment): Pre-chill the cells at 4°C for 1 hour. Add the virus and different concentrations of the test compound simultaneously to the cells and incubate at 4°C for 2 hours. This temperature allows attachment but prevents entry.

  • Wash: Wash the cells three times with cold PBS to remove unbound virus and compound.

  • Incubation (Entry): Add fresh, drug-free medium and shift the temperature to 37°C to allow synchronized entry of the attached viruses.

  • Quantification: After a suitable incubation period (e.g., 24-48 hours), quantify the level of viral infection using methods such as RT-qPCR for viral RNA, ELISA for viral proteins, or a reporter virus assay.

  • Data Analysis: Compare the level of infection in treated wells to the untreated control to determine the inhibitory effect on viral entry.

Signaling Pathway Analysis

Viruses often manipulate host cell signaling pathways to facilitate their replication. Understanding how a novel compound affects these pathways can provide insights into its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory and immune response and can be activated by many viral infections.[4] Some viruses exploit this pathway for their own replication, while in other cases, its activation is part of the host's antiviral defense. Investigating the effect of this compound on this pathway is crucial.

NF_kB_Pathway cluster_0 Virus Virus TLR Toll-like Receptor (TLR) Virus->TLR activates MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Antiviral_Genes Antiviral Gene Expression Nucleus->Antiviral_Genes promotes Yadanzioside_I This compound Yadanzioside_I->IKK_complex [Hypothetical] inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Many viruses activate the MAPK pathway to promote their replication.

MAPK_Pathway Viral_Protein Viral Protein Receptor Cell Surface Receptor Viral_Protein->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors Nucleus->Transcription_Factors activates Viral_Replication Viral Replication Transcription_Factors->Viral_Replication promotes Yadanzioside_I This compound Yadanzioside_I->MEK [Hypothetical] inhibits

References

Comparative Analysis of Yadanzioside I and Ningnanmycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antiviral and antitumor activities of Yadanzioside I, a quassinoid from Brucea javanica, and Ningnanmycin, a well-established biopesticide, is presented. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.

This document synthesizes available data to offer a side-by-side comparison of this compound and Ningnanmycin. While Ningnanmycin is a widely studied compound with a broad spectrum of activity against plant pathogens, data on this compound is less extensive. However, existing research indicates potent antiviral activity for this compound, particularly against the Tobacco Mosaic Virus (TMV), where it has demonstrated significantly higher efficacy in vitro compared to Ningnanmycin.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the antiviral and antitumor activities of this compound and Ningnanmycin.

Table 1: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

CompoundIC50 (µM)Efficacy Compared to NingnanmycinReference
This compound3.42 - 5.66Significantly more effective[1]
Ningnanmycin117.3-[1]

Table 2: Spectrum of Biological Activity

CompoundAntiviral ActivityAntifungal ActivityAntibacterial ActivityAntitumor Activity
This compound Potent against TMV[1]. Other quassinoids from Brucea javanica show activity against RSV and HSV.Data not availableData not availableYadanzioside P, a related compound, shows antileukemic activity. Brucea javanica extracts have demonstrated antitumor effects.[]
Ningnanmycin Broad-spectrum against plant viruses (e.g., TMV, PVY)[3][4].Effective against various phytopathogenic fungi[5][6][7].Active against certain plant pathogenic bacteria.Data not available

Mechanisms of Action

This compound and other quassinoids are believed to exert their antiviral effects by inhibiting the replication of viral genetic material and the synthesis of viral proteins within the host cell.[3][8] The antitumor activity of related quassinoids is linked to the induction of apoptosis and the modulation of cell signaling pathways.

Ningnanmycin employs a dual mechanism of action against plant viruses. It directly interferes with the virus by binding to the viral coat protein, which inhibits the assembly of new virus particles.[8][9][10][11] Additionally, Ningnanmycin induces systemic resistance in the host plant, activating its natural defense mechanisms to combat the infection.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antiviral Activity Assay (Half-Leaf Method for TMV)

This method is used to assess the in-vivo antiviral activity of compounds against TMV in a host plant, typically Nicotiana tabacum.

  • Plant Preparation: Cultivate healthy Nicotiana tabacum plants to the 6-7 leaf stage.

  • Virus Inoculation: A purified TMV solution (e.g., 30 µg/mL) is prepared in phosphate (B84403) buffer. The leaves of the tobacco plants are dusted with carborundum (600 mesh) to create micro-wounds. One half of a leaf is gently rubbed with the virus solution, serving as the control.

  • Compound Application: The other half of the leaf is inoculated with a mixture of the virus and the test compound at various concentrations.

  • Incubation: The plants are maintained in a greenhouse for 2-3 days to allow for the development of local lesions.

  • Data Analysis: The number of local lesions on both halves of the leaf are counted. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C-T)/C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][8][9][12]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for Ningnanmycin and a general workflow for evaluating antiviral activity.

Ningnanmycin_Mechanism cluster_virus Virus Particle cluster_host Host Plant Cell Coat_Protein Coat Protein Assembly Virion Assembly Coat_Protein->Assembly Inhibits Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Replication->Assembly Systemic_Resistance Systemic Resistance (SAR/ISR) Systemic_Resistance->Replication Suppresses Ningnanmycin Ningnanmycin Ningnanmycin->Coat_Protein Binds to Ningnanmycin->Systemic_Resistance Induces

Caption: Proposed dual mechanism of action for Ningnanmycin's antiviral activity.

Antiviral_Assay_Workflow Start Start: Compound Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity_Assay Antiviral_Screening Primary Antiviral Screening (e.g., Half-Leaf Assay) Start->Antiviral_Screening Dose_Response Dose-Response Study Determine IC50 Antiviral_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Inhibition of replication/assembly) Dose_Response->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Caption: General experimental workflow for the evaluation of antiviral compounds.

References

Cross-Validation of Yadanzioside I's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside I, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, belongs to a class of natural products recognized for their diverse pharmacological activities. While the broader family of yadanziosides and other compounds from Brucea javanica have demonstrated anti-inflammatory, anti-cancer, and anti-malarial properties, specific and comparative data on this compound remains limited in readily available scientific literature. This guide aims to provide a framework for the cross-validation of this compound's biological effects by presenting standardized experimental protocols and outlining key signaling pathways commonly implicated in the activities of related compounds. This information is intended to guide researchers in designing experiments to rigorously evaluate and compare the therapeutic potential of this compound.

Comparative Analysis of Biological Activity

To date, specific quantitative data, such as IC50 values for the anti-inflammatory and anti-cancer activities of this compound, are not extensively reported in publicly accessible databases. However, data from related quassinoids isolated from Brucea javanica, such as Bruceine D and Brusatol, can serve as a benchmark for comparative studies. Researchers are encouraged to generate analogous data for this compound to facilitate a direct comparison.

Table 1: Comparative Anti-Cancer Activity of Quassinoids from Brucea javanica

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Bruceine DPancreatic Cancer (PANC-1)Cytotoxicity Assay< 2.5[1]
Bruceine DBladder Cancer (T24)Cytotoxicity Assay56.04 (apoptosis %)[2]
BrusatolPancreatic Cancer (PANC-1)Cytotoxicity Assay0.36[3]
BrusatolPancreatic Cancer (SW1990)Cytotoxicity Assay0.10[3]

Table 2: Comparative Anti-Inflammatory Activity of Quassinoids and Other Natural Compounds

CompoundCell Line/ModelAssay TypeIC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
JaceosidinRAW264.7 MacrophagesNO Production Inhibition> 10 (approx.)[4]

Key Signaling Pathways for Investigation

The biological effects of quassinoids are often attributed to their modulation of critical intracellular signaling pathways involved in inflammation and cancer progression. Investigating the impact of this compound on these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[5][6] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation Ub Ubiquitination & Degradation IκBα->Ub NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub->NF-κB Release Gene Target Gene Expression NF-κB_n->Gene Transcription This compound This compound This compound->IKK Inhibition? MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Transcription Gene Expression (Proliferation, Survival) ERK_n->Transcription This compound This compound This compound->Raf Inhibition? PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response This compound This compound This compound->PI3K Inhibition? Cell_Viability_Workflow Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (various concentrations) Seeding->Treatment Incubation 4. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT Incubate_MTT 6. Incubate (2-4 hours) MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure 8. Measure Absorbance (570 nm) Solubilize->Measure Calculate 9. Calculate Cell Viability and IC50 Measure->Calculate End End Calculate->End NO_Inhibition_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat with this compound (various concentrations) Seeding->Pre-treatment Stimulation 4. Stimulate with LPS Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Collect_Supernatant 6. Collect Supernatant Incubation->Collect_Supernatant Griess_Reaction 7. Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure 8. Measure Absorbance (540 nm) Griess_Reaction->Measure Calculate 9. Calculate NO Inhibition and IC50 Measure->Calculate End End Calculate->End

References

Unveiling the Anticancer Potential of Yadanzioside Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of yadanzioside analogs, a class of quassinoid glycosides derived from the traditional medicinal plant Brucea javanica, reveals critical insights for the development of novel anticancer therapeutics. This guide provides a detailed comparison of the cytotoxic performance of these analogs, supported by experimental data, and elucidates the underlying molecular mechanisms and signaling pathways.

Yadanziosides, and their aglycones such as brusatol (B1667952) and bruceantin, have demonstrated potent anticancer activities. The core of their therapeutic potential lies in the inhibition of protein synthesis and the modulation of key cellular signaling pathways, including the Nrf2 and STAT3 pathways, which are crucial for cancer cell survival and proliferation. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing more effective and less toxic anticancer drugs.

Comparative Cytotoxicity of Yadanzioside Analogs

The cytotoxic efficacy of yadanzioside analogs is significantly influenced by modifications to their chemical structure, particularly at the C-15 position of the quassinoid core. The following table summarizes the in vitro cytotoxicity of brusatol and its synthesized analogs against human colorectal cancer cell lines.

CompoundR Group (at C-15)HCT116 IC₅₀ (nM)HCA7 IC₅₀ (nM)
Brusatol-O-CO-C(CH₃)=CH(CH₃)15.3 ± 2.110.8 ± 1.5
Analog 5a Sorbic acid ester18.5 ± 3.212.1 ± 2.8
Analog 5b Cyclohexyl ester> 1000> 1000
Analog 5c Furan (B31954) ring ester8.2 ± 1.15.9 ± 0.9
Analog 5d Thiophene ring ester25.7 ± 4.318.9 ± 3.7
Analog 5e Phenyl ring ester42.1 ± 6.531.4 ± 5.2

Data adapted from a study on C-15 modified brusatol analogs.

The data clearly indicates that the nature of the ester side chain at the C-15 position plays a pivotal role in the cytotoxic activity of these compounds. The presence of a furan ring in Analog 5c resulted in a nearly two-fold increase in potency compared to the parent compound, brusatol. Conversely, the bulky cyclohexyl group in Analog 5b led to a dramatic loss of activity. This suggests that both the electronic and steric properties of the C-15 substituent are critical for the molecule's interaction with its biological target.

Deciphering the Mechanism of Action: Key Signaling Pathways

Yadanzioside analogs exert their anticancer effects through a multi-pronged attack on cancer cells. A primary mechanism is the potent inhibition of protein synthesis. Furthermore, these compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.

Nrf2 Signaling Pathway Inhibition

Brusatol and its analogs are known inhibitors of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is a key regulator of the cellular antioxidant response. However, in many cancers, this pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy. By inhibiting Nrf2, yadanzioside analogs can render cancer cells more susceptible to oxidative stress and apoptosis.

Nrf2_Pathway Yadanzioside Analogs Yadanzioside Analogs Nrf2 Nrf2 Yadanzioside Analogs->Nrf2 Inhibition Ubiquitination Ubiquitination Nrf2->Ubiquitination ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds ARE Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates transcription Cell Survival Cell Survival Antioxidant Genes->Cell Survival Promotes

Caption: Inhibition of the Nrf2 signaling pathway by yadanzioside analogs.

STAT3 Signaling Pathway Modulation

The STAT3 (Signal transducer and activator of transcription 3) pathway is another critical target. Constitutive activation of STAT3 is common in many cancers and is associated with tumor growth, metastasis, and immunosuppression. Certain quassinoids have been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Yadanzioside Analogs Yadanzioside Analogs STAT3 STAT3 Yadanzioside Analogs->STAT3 Inhibition of Activation Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates JAK->STAT3 Phosphorylates p-STAT3 Phosphorylated STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes Target Gene Expression Proliferation & Survival Genes STAT3 Dimer->Target Gene Expression Translocates to Nucleus & Activates Transcription Nucleus Nucleus

A Comparative Guide to the In Vivo Efficacy of Brucea javanica Oil (Containing Yadanzioside I) Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of Brucea javanica oil (BJO), a natural product rich in quassinoids like Yadanzioside I, against conventional chemotherapy agents. The analysis is based on preclinical data from xenograft models, offering a framework for evaluating its potential therapeutic role.

Comparative Efficacy Data

Direct, head-to-head in vivo studies comparing purified this compound with chemotherapy are limited in publicly available literature. Therefore, this comparison utilizes data on Brucea javanica oil (BJO), for which this compound is a key active component, and compares its effects to standard chemotherapeutics in widely-used cancer xenograft models.

Compound/Agent Cancer Model Dosage Tumor Growth Inhibition (TGI) / Effect Reference
Brucea javanica Oil (BJO) Rhabdomyosarcoma (R1) Rat ModelIntratumoral InjectionSlowed tumor growth, increased necrosis, reduced blood flow[1]
Cisplatin (B142131) A549 Lung Cancer Xenograft1 mg/kg54% TGI[2]
Doxorubicin MDA-MB-231 Breast Cancer XenograftN/ASignificantly prolonged tumor growth delay[3]
Cisplatin + BJO A549 Lung Cancer XenograftN/AEnhanced apoptosis and tumor growth inhibition vs. cisplatin alone[4]

Note: The data presented is synthesized from multiple, independent preclinical studies. Efficacy can vary significantly based on the specific experimental conditions, including dosage, administration route, and the specific tumor model. The combination of BJO with cisplatin suggests a synergistic or enhancing effect.[4][5]

Experimental Protocols

The following outlines a standard methodology for assessing the in vivo efficacy of an anti-cancer compound using a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Husbandry:

  • Cell Lines: Human cancer cell lines (e.g., A549 non-small cell lung cancer, MDA-MB-231 triple-negative breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified 5% CO₂ incubator.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old) are used to prevent graft rejection. Animals are acclimated for at least one week prior to the experiment in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation:

  • Cells are harvested from culture during the logarithmic growth phase.

  • A suspension of 2–5 × 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline (PBS), often mixed with Matrigel, is injected subcutaneously into the right flank of each mouse.

3. Treatment and Monitoring:

  • Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 .

  • When tumors reach a predetermined volume (e.g., 100–150 mm³), mice are randomly assigned to control and treatment groups (n=5-8 per group).

  • Treatment Administration:

    • Vehicle Control: Administered the same vehicle used for the active compounds (e.g., saline, corn oil).

    • Brucea javanica Oil: Administered via an appropriate route (e.g., intratumoral, intraperitoneal) based on formulation.

    • Chemotherapy (e.g., Cisplatin): Typically administered intraperitoneally (i.p.) at a clinically relevant dose (e.g., 1-5 mg/kg) on a defined schedule (e.g., every 3 days).

  • Animal body weight is recorded regularly as a primary indicator of systemic toxicity.

4. Efficacy Evaluation:

  • At the study endpoint (e.g., 21-28 days or when control tumors reach a maximum size), animals are euthanized.

  • Tumors are excised, weighed, and photographed.

  • The primary endpoint, Tumor Growth Inhibition (TGI), is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100 .

  • Tumor tissues may be preserved for further histopathological or molecular analysis.

Visualizations: Mechanism and Workflow

Mechanism of Action: Apoptotic Signaling

Brucea javanica oil and its constituent quassinoids are known to induce apoptosis (programmed cell death) in cancer cells. This is primarily achieved through the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptotic pathway induced by BJO.

Experimental Workflow

The diagram below illustrates the logical flow of a typical preclinical in vivo efficacy study.

InVivo_Workflow cluster_setup Setup Phase cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Analysis Phase Cell_Culture 1. Cancer Cell Line Expansion Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Immunocompromised Mice Acclimation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize into Groups (Vehicle, BJO, Chemo) Tumor_Growth->Randomization Treatment 6. Administer Treatment per Schedule Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint: Tumor Excision & Weighing Monitoring->Endpoint Analysis 9. Calculate TGI % & Statistical Analysis Endpoint->Analysis

Caption: Workflow for a comparative in vivo xenograft study.

References

Meta-analysis of Yadanzioside I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated research on Yadanzioside I currently limits a full meta-analysis. This guide synthesizes the available data for this compound and provides a comparative analysis with more extensively studied quassinoids from its native source, Brucea javanica, to offer a contextual understanding of its potential biological activities.

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. While research on this specific compound is limited, the broader class of quassinoids from this plant is well-known for a range of biological activities, including potent anti-cancer and anti-viral effects. This guide aims to present the current state of knowledge on this compound and compare it with its more researched chemical relatives: Brusatol, Bruceine A, Bruceine D, and Bruceantinol.

Comparative Analysis of Biological Activity

Quantitative data for this compound is primarily available for its anti-viral properties. In contrast, related quassinoids have been extensively evaluated for their cytotoxic effects against various cancer cell lines.

Anti-Viral Activity of this compound

The most significant reported biological activity for this compound is its potent inhibition of the Tobacco Mosaic Virus (TMV).

CompoundTargetIC50 (μM)
This compoundTobacco Mosaic Virus (TMV)4.22
Cytotoxic Activity of Related Quassinoids

Brusatol, Bruceine A, Bruceine D, and Bruceantinol have demonstrated significant cytotoxicity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing their potent anti-proliferative effects.

CompoundCell LineCancer TypeIC50 (μM)
Brusatol A549Lung Cancer< 0.06[1]
CT-26Colon Cancer0.27 (as μg/mL)[2]
HCT116Colon Cancer> 0.015[3]
Hep3BLiver Cancer0.69[3]
K562Leukemia< 0.064[3]
LNCaPProstate Cancer0.016[4]
NB4Leukemia0.03[1]
PANC-1Pancreatic Cancer0.36[5][6]
SW1990Pancreatic Cancer0.10[5][6]
Bruceine A 4T1Breast Cancer0.5246[7]
MIA PaCa-2Pancreatic Cancer0.029[5][6]
MDA-MB-231Breast Cancer0.0784[7]
Vero (normal)Kidney Epithelial1251.324 (as μg/mL)[8]
Bruceine D K562Leukemia6.37[9][10]
T24Bladder Cancer7.65 (as μg/mL)[11][12]
Capan-2Pancreatic Cancer1.1[6]
Bruceantinol HCT-116Colon CancerNot specified, but active
LNCaPProstate CancerNot specified, but active
MCF7Breast Cancer0.063[13]
MDA-MB-231Breast Cancer0.081 - 0.238[3][6]

Experimental Protocols

Representative Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like quassinoids.[14][15]

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., Brusatol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate the plate for another 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Molecular Mechanisms and Workflows

While the specific signaling pathways affected by this compound have not been elucidated, research on related quassinoids suggests that they often induce apoptosis through the intrinsic (mitochondrial) pathway.[16][17][18][19]

G cluster_0 Cell Exterior cluster_1 Cytoplasm Quassinoid Quassinoid (e.g., Brusatol) Bax Bax Quassinoid->Bax Activates Bcl2 Bcl-2 Quassinoid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially activated by quassinoids.

The general workflow for identifying and testing natural products like this compound involves several key stages, from collection to biological screening.

G cluster_0 Phase 1: Collection & Extraction cluster_1 Phase 2: Isolation & Identification cluster_2 Phase 3: Biological Evaluation Plant_Material Plant Material (Brucea javanica seeds) Extraction Crude Extract Plant_Material->Extraction Solvent Extraction Fractionation Fractions Extraction->Fractionation Chromatography Isolation Pure Compounds (e.g., this compound) Fractionation->Isolation Identification Structure Elucidation Isolation->Identification Spectroscopy Screening Biological Screening (e.g., Anti-viral, Cytotoxicity) Isolation->Screening Mechanism Mechanism of Action Studies Screening->Mechanism

Caption: General workflow for natural product discovery.

References

Safety Operating Guide

Proper Disposal of Yadanzioside I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Yadanzioside I, a naturally derived iridoid glycoside. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with local regulations.

Immediate Safety and Handling Considerations

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it in a sealed container.[1]

Disposal of Unused or Waste this compound

While this compound is considered non-hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. The primary methods for disposing of non-hazardous chemical waste are outlined below.

Step 1: Waste Characterization Confirm that the this compound waste is not mixed with any hazardous substances. If it has been combined with a hazardous chemical, the entire mixture must be treated as hazardous waste.

Step 2: Containerization Place the waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and suitable for chemical waste.

Step 3: Disposal Pathway For pure, uncontaminated this compound, consult your institution's Environmental Health and Safety (EHS) office for the preferred disposal method. In many cases, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled as "non-hazardous."[2][3] However, some institutions may require it to be collected by their hazardous waste management services to ensure proper handling.

Disposal of Empty this compound Containers

Properly managing empty chemical containers is essential to prevent chemical cross-contamination and ensure safety.

Step 1: Decontamination Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[4][5] The first rinsate should be collected and disposed of as chemical waste, following the procedures for unused this compound. Subsequent rinses can typically be disposed of down the drain with copious amounts of water.

Step 2: Defacing Completely remove or deface the original label to prevent misidentification.[3][4][6] You can use a marker to cross out the chemical name and hazard information.

Step 3: Disposal Once triple-rinsed and defaced, the empty container can usually be disposed of in the regular trash or recycled, depending on the container material and institutional policies.[4][6]

Management of Contaminated Labware

Labware that has come into contact with this compound should be decontaminated before disposal or reuse.

Step 1: Decontamination Wash the contaminated labware (e.g., glassware, spatulas) thoroughly with an appropriate solvent and detergent.

Step 2: Disposal of Sharps If the contaminated labware includes sharps (e.g., needles, broken glass), they must be disposed of in a designated sharps container.

Step 3: General Labware Disposal After decontamination, non-sharp labware can be disposed of in the appropriate waste stream (e.g., broken glass box, regular trash).

Summary of Disposal Procedures

Waste StreamProcedureKey Considerations
Unused/Waste this compound 1. Characterize waste. 2. Place in a labeled, sealed container. 3. Consult EHS for disposal; may be suitable for regular trash if confirmed non-hazardous.Do not mix with hazardous waste. Follow institutional guidelines.
Empty this compound Containers 1. Triple-rinse with a suitable solvent. 2. Collect the first rinsate as chemical waste. 3. Deface the original label. 4. Dispose of in regular trash or recycling.Ensure all chemical residue is removed.
Contaminated Labware 1. Decontaminate by washing with an appropriate solvent. 2. Dispose of sharps in a designated sharps container. 3. Dispose of other decontaminated labware in the appropriate waste stream.Segregate sharps from other lab waste.

This compound Disposal Workflow

Yadanzioside_I_Disposal_Workflow cluster_waste_generation Waste Generation cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal Waste_Yadanzioside_I Unused/Waste This compound Containerize Containerize & Label as Non-Hazardous Waste_Yadanzioside_I->Containerize Empty_Container Empty This compound Container Triple_Rinse Triple-Rinse Empty_Container->Triple_Rinse Contaminated_Labware Contaminated Labware Decontaminate Decontaminate (Wash) Contaminated_Labware->Decontaminate EHS_Pickup EHS Pickup/ Designated Waste Containerize->EHS_Pickup Consult EHS Deface_Label Deface Label Triple_Rinse->Deface_Label Regular_Trash Regular Trash/ Recycling Deface_Label->Regular_Trash Decontaminate->Regular_Trash Non-Sharps Sharps_Container Sharps Container Decontaminate->Sharps_Container Sharps

Caption: Workflow for the proper disposal of this compound and associated materials.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yadanzioside I
Reactant of Route 2
Yadanzioside I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。